2-(2-Methoxyphenyl)piperazine hydrate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)piperazine;hydrate |
InChI |
InChI=1S/C11H16N2O.H2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10;/h2-5,10,12-13H,6-8H2,1H3;1H2 |
InChI Key |
FCRSYYWYWSYLCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCN2.O |
Origin of Product |
United States |
Foundational & Exploratory
The Phenylpiperazine Nucleus: A Technical Guide to 1-(2-Methoxyphenyl)piperazine for Advanced Drug Discovery
An In-depth Exploration of a Versatile Serotonergic Modulator and Synthetic Precursor
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of key structural motifs is paramount to innovation. Among these, the phenylpiperazine scaffold holds a prominent position, serving as a cornerstone for a multitude of centrally active therapeutic agents. This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)piperazine, a pivotal member of this chemical class. It is also known by its synonym, o-methoxyphenylpiperazine, and often abbreviated as 2-MeOPP or oMeOPP.[1][2][3] This document will delve into the compound's chemical identity, synthesis, analytical characterization, and its significant role as both a pharmacological tool and a synthetic intermediate in the creation of novel therapeutics.
Section 1: Chemical Identity and Physicochemical Properties
1-(2-Methoxyphenyl)piperazine is a derivative of piperazine featuring a 2-methoxyphenyl group attached to one of the nitrogen atoms of the piperazine ring.[1] This substitution pattern is critical to its pharmacological profile, particularly its interaction with serotonergic systems. The compound is typically available as a free base or as a more stable hydrochloride salt.[1]
Nomenclature and Synonyms: Establishing a Common Language
To ensure clarity in scientific communication, it is essential to recognize the various identifiers for this compound. The IUPAC name is 1-(2-methoxyphenyl)piperazine. However, it is frequently referred to in literature and commercial listings by several synonyms.[4] Understanding these alternatives is crucial for comprehensive literature searches and material procurement.
Table 1: Common Synonyms and Identifiers
| Type | Identifier |
| IUPAC Name | 1-(2-Methoxyphenyl)piperazine |
| Common Synonyms | o-methoxyphenylpiperazine, ortho-methoxyphenylpiperazine, 2-MeOPP, oMeOPP |
| CAS Number (Base) | 35386-24-4 |
| CAS Number (HCl Salt) | 5464-78-8 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
Physicochemical Data
The physical and chemical properties of 1-(2-Methoxyphenyl)piperazine dictate its handling, formulation, and pharmacokinetic behavior. The following table summarizes key experimental data for the free base.
Table 2: Physicochemical Properties of 1-(2-Methoxyphenyl)piperazine
| Property | Value |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 35-40 °C (lit.) |
| Boiling Point | 130-133 °C at 0.1 mmHg (lit.) |
| Density | 1.095 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.575 (lit.) |
| Solubility | Soluble in methanol and chloroform.[5] The hydrochloride salt is soluble in water. |
Section 2: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride
The synthesis of 1-(2-Methoxyphenyl)piperazine is a critical process for its availability in research and as a starting material for more complex molecules. A prevalent and well-documented method involves the condensation of o-anisidine (2-methoxyaniline) with bis(2-chloroethyl)amine hydrochloride.[6] This approach provides a reliable route to the desired product.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride from o-anisidine.
Caption: A simplified workflow for the synthesis of 1-(2-Methoxyphenyl)piperazine HCl.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction, isolation, and purification, ensuring a high-purity final product.
Materials:
-
o-Anisidine (2-methoxyaniline)
-
Bis(2-chloroethyl)amine hydrochloride
-
Diethyleneglycol monomethyl ether (solvent)
-
Methanol
-
Diethyl ether
Procedure: [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-anisidine (3 mmol, 369.4 mg) and bis(2-chloroethyl)amine hydrochloride (3 mmol, 535.5 mg).
-
Solvent Addition: Add diethyleneglycol monomethyl ether (0.75 mL) to the reaction mixture.
-
Heating: Heat the mixture to 150 °C and maintain this temperature for approximately 12 hours with stirring. The high temperature is necessary to drive the condensation reaction.
-
Cooling and Dissolution: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the resulting residue in methanol (4 mL).
-
Precipitation: Add diethyl ether (150 mL) to the methanolic solution to precipitate the hydrochloride salt of the product. The significant change in solvent polarity causes the salt to crystallize out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with diethyl ether to remove any remaining impurities.
-
Drying: Dry the resulting white solid to obtain 1-(2-Methoxyphenyl)piperazine hydrochloride. The reported yield for this method is approximately 74%.[6]
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 1-(2-Methoxyphenyl)piperazine. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 1-(2-Methoxyphenyl)piperazine and for quantitative analysis. A reverse-phase method is commonly used.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier.[7] For MS compatibility, formic acid can be used instead of phosphoric acid.[7] |
| Detection | UV at a wavelength of maximum absorbance |
| Sample Preparation | Dissolve the sample in a 1:1 solution of 20 mM HCl and methanol.[8] |
Causality in Method Design: The C18 stationary phase provides a non-polar environment, allowing for the separation of the moderately polar 1-(2-Methoxyphenyl)piperazine from potential non-polar impurities. The acetonitrile/water mobile phase allows for gradient elution to resolve a range of compounds with varying polarities. The acidic modifier ensures the analyte is in its protonated, more water-soluble form, leading to better peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for both the identification and quantification of 1-(2-Methoxyphenyl)piperazine, providing both chromatographic retention time and a mass fragmentation pattern for definitive identification.
Table 4: Typical GC-MS Parameters [5]
| Parameter | Condition |
| Column | 5% phenyl/95% methyl silicone (e.g., 10 m x 0.32 mm x 0.52 µm) |
| Carrier Gas | Hydrogen or Helium |
| Injector Temperature | 280 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial temperature of 100-130°C, followed by a ramp to 280°C |
The mass spectrum of 1-(2-Methoxyphenyl)piperazine is characterized by a molecular ion peak and specific fragmentation patterns that are indicative of the piperazine ring and the methoxyphenyl group.[4][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule. Both ¹H and ¹³C NMR are used to confirm the structure of 1-(2-Methoxyphenyl)piperazine.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet), and the protons of the piperazine ring (typically complex multiplets).[10][11]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methoxy carbon, and the carbons of the piperazine ring.[12]
Section 4: Pharmacological Significance and Applications in Drug Development
1-(2-Methoxyphenyl)piperazine is a significant molecule in pharmacology due to its potent activity at serotonin receptors.[1] Its derivatives have been explored for a wide range of central nervous system disorders.
Mechanism of Action: A Serotonergic Agent
The primary pharmacological action of 1-(2-Methoxyphenyl)piperazine is as a serotonergic agent, with a high affinity for the 5-HT₁ₐ receptor, where it acts as a partial agonist.[2] This interaction is the basis for its observed antipsychotic-like effects in animal models.[2] The affinity for various serotonin receptors is a key area of investigation for its derivatives.
Table 5: Receptor Binding Affinities of 1-(2-Methoxyphenyl)piperazine Derivatives
| Receptor | Binding Affinity (Ki) | Reference |
| 5-HT₁ₐ | 0.4 nM - 21.3 nM (for various derivatives) | [11][13][14] |
| α₁-adrenergic | 0.8 nM (for a specific derivative) | [14] |
The methoxy group at the ortho position of the phenyl ring is a critical determinant of its receptor binding profile. Structure-activity relationship (SAR) studies often focus on modifying the other nitrogen of the piperazine ring to enhance affinity and selectivity for specific receptor subtypes.[15]
Role as a Synthetic Precursor
1-(2-Methoxyphenyl)piperazine is a key building block in the synthesis of numerous pharmaceutical agents, particularly antipsychotics and antihypertensives.[16][17]
Example: Synthesis of Fluanisone
Fluanisone, a butyrophenone antipsychotic, can be synthesized using 1-(2-Methoxyphenyl)piperazine as a starting material.[16] The synthesis involves the N-alkylation of 1-(2-Methoxyphenyl)piperazine with a suitable butyrophenone derivative.
Caption: A conceptual diagram showing the role of 1-(2-Methoxyphenyl)piperazine in the synthesis of Fluanisone.
The versatility of the piperazine nitrogen allows for the introduction of various side chains, leading to the development of a diverse library of compounds with tailored pharmacological properties. This has made 1-(2-Methoxyphenyl)piperazine a valuable and frequently utilized intermediate in medicinal chemistry.[18]
Section 5: Conclusion
1-(2-Methoxyphenyl)piperazine is more than just a chemical compound; it is a gateway to a vast and pharmacologically rich chemical space. Its well-defined synthesis, clear analytical profile, and potent serotonergic activity make it an indispensable tool for researchers in the neurosciences and drug discovery. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers scientists to leverage this versatile scaffold in the design and synthesis of the next generation of CNS-active therapeutics.
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N-(2-METHOXYPHENYL)PIPERAZINE. Inxight Drugs. Available at: [Link]
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Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. PrepChem.com. Available at: [Link]
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1-(2-Methoxyphenyl)piperazine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
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- Mokrosz, J. L., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., & Dereń-Wesołek, A. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(13), 2369-2374.
- Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Gobbi, M. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1335-1348.
- Mensonides-Harsema, M. M., van der Mey, M., Böttcher, H., Bartoszyk, G. D., Greiner, H. E., Harting, J., ... & Wikström, H. V. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439.
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1-(2-Methoxyphenyl)piperazine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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1-(2-Methoxyphenyl)piperazine. Oakwood Chemical. Available at: [Link]
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An In-depth Technical Guide to 2-(2-Methoxyphenyl)piperazine Hydrate for Researchers and Drug Development Professionals
Introduction
2-(2-Methoxyphenyl)piperazine is a versatile chemical scaffold that has garnered significant attention in the field of medicinal chemistry and pharmacology. As a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, it serves as a crucial building block in the synthesis of a wide array of psychoactive compounds. Its utility stems from the unique combination of the piperazine ring, which imparts favorable pharmacokinetic properties, and the 2-methoxyphenyl group, which plays a key role in receptor interactions. This guide provides a comprehensive technical overview of 2-(2-Methoxyphenyl)piperazine hydrate, covering its fundamental chemical properties, synthesis, pharmacological significance, and analytical methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their endeavors to explore and utilize this important compound.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a compound is paramount for its effective use in research and development. This section details the molecular formula, weight, and other key physicochemical parameters of 2-(2-Methoxyphenyl)piperazine and its common forms.
Molecular Formula and Molecular Weight
2-(2-Methoxyphenyl)piperazine is most commonly available as a monohydrate. The presence of water should be taken into account for accurate molar calculations.
| Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Anhydrous | C₁₁H₁₆N₂O | 192.26 | 35386-24-4 |
| Monohydrate | C₁₁H₁₆N₂O · H₂O | 210.27 (calculated) | 65709-27-5 |
| Hydrochloride | C₁₁H₁₆N₂O · HCl | 228.72 | 5464-78-8 |
Note: The molecular weight of the monohydrate is an approximation and can vary based on the actual water content, which is typically determined by Karl Fischer titration to be between 4.48% and 12.32%[1].
Physicochemical Properties
The physical state and solubility of 2-(2-Methoxyphenyl)piperazine are critical considerations for its handling, formulation, and use in various experimental settings.
| Property | Value | Source(s) |
| Appearance | Pale yellow powder or solid | [1] |
| Melting Point | 77-83 °C (monohydrate) | [2] |
| Boiling Point | 130-133 °C at 0.1 mmHg | Sigma-Aldrich |
| Density | 1.095 g/mL at 25 °C | Sigma-Aldrich |
| Solubility (Hydrochloride) | Freely soluble in methanol, very soluble in water, very slightly soluble in ether, insoluble in acetone and hexane. | SWGDrug |
Synthesis of 2-(2-Methoxyphenyl)piperazine
The synthesis of 2-(2-Methoxyphenyl)piperazine is a critical process for its availability in research and as a starting material for more complex molecules. A common approach involves the nucleophilic substitution reaction between piperazine and a suitable methoxyphenyl precursor.
Synthetic Pathway Overview
A prevalent method for synthesizing arylpiperazines is the reaction of an appropriate aryl halide with a large excess of piperazine. The following diagram illustrates a general synthetic scheme.
Caption: A generalized workflow for the synthesis of 2-(2-Methoxyphenyl)piperazine.
Step-by-Step Synthetic Protocol
The following protocol is a representative example of a Buchwald-Hartwig amination approach for the synthesis of 2-(2-Methoxyphenyl)piperazine.
Materials:
-
2-Bromoanisole
-
Piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine the palladium catalyst and the ligand in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add 2-bromoanisole, an excess of piperazine, and the strong base.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 2-(2-Methoxyphenyl)piperazine.
Causality of Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its deactivation.
-
Excess Piperazine: Using an excess of piperazine helps to drive the reaction to completion and minimize the formation of bis-arylated byproducts.
-
Strong Base: The strong base is necessary to deprotonate the piperazine, making it a more potent nucleophile for the cross-coupling reaction.
-
Ligand: The choice of ligand is critical for the efficiency of the catalytic cycle. BINAP is a common choice for this type of amination.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts.
Pharmacological Significance and Applications in Drug Discovery
The arylpiperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery. 2-(2-Methoxyphenyl)piperazine, in particular, has been extensively utilized as a scaffold for developing ligands with high affinity for various neurotransmitter receptors, most notably serotonin (5-HT) and dopamine receptors.
Receptor Binding Profile and Mechanism of Action
2-(2-Methoxyphenyl)piperazine and its derivatives are known to interact with several G protein-coupled receptors (GPCRs). The primary targets of interest are the serotonin 5-HT₁A and 5-HT₂A receptors, as well as dopamine D₂ receptors. The methoxy group at the ortho position of the phenyl ring is crucial for this interaction, influencing both the affinity and the functional activity (agonist, antagonist, or partial agonist) of the resulting compounds.
The interaction of these ligands with their target receptors can modulate various downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the β-arrestin recruitment pathway. Recent studies have highlighted the concept of "functional selectivity" or "biased agonism," where a ligand can preferentially activate one signaling pathway over another, leading to a more targeted therapeutic effect with potentially fewer side effects[3]. Arylpiperazines have been shown to exhibit such biased agonism at the 5-HT₁A receptor[3].
Caption: Simplified diagram of arylpiperazine interaction with GPCRs and downstream signaling.
Role in Drug Development
The structural motif of 2-(2-Methoxyphenyl)piperazine is present in several clinically used and investigational drugs, particularly those targeting psychiatric and neurological disorders. Its incorporation into a lead compound can improve its metabolic stability, oral bioavailability, and ability to cross the blood-brain barrier.
Therapeutic Areas of Interest:
-
Antipsychotics: Many atypical antipsychotics feature an arylpiperazine moiety, which contributes to their mixed D₂ and 5-HT₂A receptor antagonism.
-
Antidepressants and Anxiolytics: The high affinity of some 2-(2-methoxyphenyl)piperazine derivatives for the 5-HT₁A receptor makes them promising candidates for the treatment of depression and anxiety disorders.
-
Neurological Disorders: Research is ongoing into the potential of arylpiperazine derivatives for treating other neurological conditions, such as Parkinson's disease and Alzheimer's disease.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quality control of 2-(2-Methoxyphenyl)piperazine and for its quantification in various matrices, including pharmaceutical formulations and biological samples. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for the qualitative analysis of 2-(2-Methoxyphenyl)piperazine and its related compounds.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as methanol. For quantitative analysis, an internal standard (e.g., dimethylphthalate) should be added.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
GC Conditions:
-
Column: 5% phenyl/95% methyl silicone capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C for 1 minute, then ramp to 280 °C at 25 °C/min, and hold for 3 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230 °C.
-
Rationale for Protocol Choices:
-
Methanol as Solvent: Methanol is a common solvent for GC analysis of polar compounds like piperazine derivatives.
-
5% Phenyl Column: This type of column provides good separation for a wide range of compounds, including aromatic and heterocyclic compounds.
-
Temperature Program: The temperature program is designed to ensure good separation of the analyte from any impurities or other components in the sample, while keeping the run time reasonable.
-
EI at 70 eV: This is the standard ionization energy for creating reproducible mass spectra that can be compared to library spectra for identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. It is particularly well-suited for the analysis of non-volatile or thermally labile compounds.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) at a specific pH. The exact ratio will depend on the specific derivative being analyzed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (typically around 210-280 nm for arylpiperazines).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Rationale for Protocol Choices:
-
Reverse-Phase C18 Column: This is the most common type of column used in HPLC and is effective for separating moderately polar compounds like 2-(2-Methoxyphenyl)piperazine.
-
Acetonitrile/Buffer Mobile Phase: This combination allows for good control over the retention and separation of analytes by adjusting the ratio of the organic modifier (acetonitrile) and the pH of the aqueous buffer.
-
UV Detection: Arylpiperazines have a chromophore (the aromatic ring) that allows for sensitive detection using a UV detector.
Conclusion
2-(2-Methoxyphenyl)piperazine hydrate is a compound of significant interest to the scientific community, particularly in the realm of drug discovery and development. Its unique structural features and favorable pharmacological properties make it a valuable building block for the synthesis of novel therapeutics targeting the central nervous system. A thorough understanding of its chemical properties, synthesis, and analytical methodologies, as detailed in this guide, is essential for its effective and safe utilization in research. As our understanding of neurotransmitter systems and receptor pharmacology continues to evolve, it is likely that 2-(2-Methoxyphenyl)piperazine and its derivatives will continue to play a prominent role in the quest for new and improved treatments for a variety of neurological and psychiatric disorders.
References
-
SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. Retrieved from [Link]
-
Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 16(2), 104479. [Link]
-
López-Rodríguez, M. L., et al. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity: Synthesis of a New Derivative with Mixed 5-HT1A/D2 Antagonist Properties. Journal of Medicinal Chemistry, 44(2), 186-197. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Sharma, B. K., & Sharma, P. (2010). A rationale for the activity profile of arylpiperazinylthioalkyls as 5-HT1A-serotonin and alpha1-adrenergic receptor ligands. European Journal of Medicinal Chemistry, 45(5), 2057-2064. [Link]
-
Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4847-4853. [Link]
Sources
- 1. A rationale for the activity profile of arylpiperazinylthioalkyls as 5-HT1A-serotonin and alpha1-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Profiling and Analytical Detection of o-Methoxyphenylpiperazine (oMeOPP)
The following technical guide details the metabolite profile, pharmacokinetics, and analytical detection of o-Methoxyphenylpiperazine (oMeOPP) . This document is structured for researchers and forensic toxicologists requiring high-fidelity data for drug development and metabolic reconstruction.
Executive Summary
o-Methoxyphenylpiperazine (oMeOPP; 1-(2-methoxyphenyl)piperazine) is a phenylpiperazine derivative that functions as a designer drug and a key metabolite for several pharmaceutical agents (e.g., urapidil, enciprazine).[1] Unlike its meta-substituted isomer (mCPP), which targets 5-HT2 receptors, oMeOPP exhibits high affinity and partial agonism at the 5-HT1A receptor , producing distinct anxiolytic and sedative effects.
In forensic and clinical settings, accurate identification of oMeOPP requires distinguishing it from its positional isomers (pMeOPP and mMeOPP) and mapping its metabolic biotransformation. This guide outlines the metabolic pathways driven by Cytochrome P450 enzymes and provides a validated analytical workflow for its quantification in biological matrices.
Chemical Identity and Pharmacological Context
The structural integrity of oMeOPP hinges on the ortho-methoxy substitution on the phenyl ring. This steric positioning influences both its receptor binding profile and its metabolic susceptibility.
| Property | Data |
| IUPAC Name | 1-(2-Methoxyphenyl)piperazine |
| CAS Number | 35386-24-4 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molar Mass | 192.26 g/mol |
| Key Receptor | 5-HT1A (Partial Agonist, |
| Isomeric Risk | High (Must resolve from m- and p- isomers) |
Causality in Pharmacology: The ortho substitution creates a steric clash that prevents the planar conformation often required for 5-HT2 activation, thereby shifting selectivity toward 5-HT1A. This mechanism explains why oMeOPP lacks the hallucinogenic properties associated with other phenylpiperazines like mCPP.
Metabolic Pathway Profiling
Understanding the biotransformation of oMeOPP is critical for interpreting toxicology results. The metabolism is biphasic, involving oxidative functionalization followed by conjugation.
Phase I: Oxidative Demethylation
The primary metabolic route for oMeOPP is O-demethylation , catalyzed predominantly by CYP2D6 , with minor contributions from CYP3A4. This reaction yields 1-(2-hydroxyphenyl)piperazine (2-OHPP) .
-
Mechanism: The CYP enzyme hydroxylates the methyl group of the methoxy substituent, forming an unstable hemiacetal intermediate which spontaneously collapses to release formaldehyde and the phenolic metabolite.
-
Significance: 2-OHPP is more polar and serves as the substrate for Phase II conjugation.
Phase II: Conjugation
The resulting hydroxyl group on 2-OHPP undergoes rapid glucuronidation (via UGT enzymes) or sulfation . In urine samples, the glucuronide conjugate is often the most abundant species, necessitating hydrolysis (using
Pathway Visualization
The following diagram illustrates the biotransformation flow from parent drug to excreted metabolites.
Figure 1: Metabolic biotransformation pathway of oMeOPP showing the critical O-demethylation step mediated by CYP2D6 and subsequent Phase II conjugation.
Analytical Methodologies
To ensure scientific integrity, the detection protocol must account for the amphoteric nature of piperazines and the necessity of distinguishing isomers.
Protocol A: Sample Preparation (Urine)
Rationale: Direct extraction often fails to recover conjugated metabolites. Enzymatic hydrolysis is mandatory for comprehensive profiling.
-
Aliquoting: Transfer 1.0 mL of urine into a centrifuge tube.
-
Hydrolysis: Add 50
L of -glucuronidase (e.g., from E. coli or Helix pomatia). Incubate at 56°C for 1 hour.-
Check: Ensure pH is adjusted to ~5.0 (acetate buffer) for optimal enzyme activity.
-
-
Alkalinization: Adjust pH to >10 using 100
L of 10M NaOH.-
Causality: Piperazines are basic (
). High pH suppresses ionization, rendering the molecule neutral and lipophilic for organic extraction.
-
-
Extraction: Add 3 mL of Ethyl Acetate or Chlorobutane. Vortex for 2 minutes; centrifuge at 3000 rpm for 5 minutes.
-
Concentration: Transfer the organic layer and evaporate to dryness under a nitrogen stream at 40°C.
Protocol B: GC-MS Detection (Derivatization)
Rationale: The polar hydroxyl group on the 2-OHPP metabolite leads to poor peak shape and tailing on GC columns. Silylation is required.
-
Reconstitution: Dissolve residue in 50
L of Ethyl Acetate. -
Derivatization: Add 50
L of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 70°C for 20 minutes.-
Reaction: Replaces the active proton on the -OH and -NH groups with TMS groups, increasing volatility.
-
-
Instrument Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 80°C (1 min)
20°C/min 290°C (hold 5 min).
-
-
Target Ions (SIM Mode):
Protocol C: LC-MS/MS Quantification
Rationale: LC-MS/MS avoids derivatization and offers superior sensitivity for low-level detection in plasma.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization | ESI Positive Mode |
| MRM Transition | 193.1 |
Note on Isomers: oMeOPP, mMeOPP, and pMeOPP have identical precursor and product ions. Chromatographic separation is the only validation method. oMeOPP typically elutes earlier than the para isomer on C18 columns due to intramolecular hydrogen bonding (shielding polarity) or steric effects, though this must be empirically verified with reference standards.
Analytical Workflow Diagram
Figure 2: Decision tree for analytical detection, highlighting the necessity of hydrolysis and the divergence between GC (derivatization) and LC (direct) methodologies.
Interpretation of Results & Isomer Differentiation
A positive result for oMeOPP must be interpreted with caution.
-
Metabolite vs. Parent: If oMeOPP is found alongside Enciprazine or Urapidil metabolites, it is likely a biotransformation product rather than the primary ingested substance [1, 2].
-
Isomeric Resolution: The Mass Spectrum of oMeOPP is nearly identical to pMeOPP (MeOPP).
-
differentiation Strategy: You must run a mixed standard of o-, m-, and p- isomers. The ortho isomer generally exhibits a distinct Retention Time (RT) due to the "ortho effect" (steric hindrance/shielding). In GC, the RT order is typically o < m < p due to boiling point variations caused by polarity shielding [3].
References
-
Benfenati, E., Caccia, S., & Della Vedova, F. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain.[1][4] Journal of Pharmacy and Pharmacology. Available at: [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
-
Staack, R. F., & Maurer, H. H. (2004).[2][3] In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[5] BZP/piperazines drug profile. Available at: [Link][3]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. unodc.org [unodc.org]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
2-(2-Methoxyphenyl)piperazine hydrate melting point and boiling point
Technical Profile: 2-(2-Methoxyphenyl)piperazine Hydrate [1]
Executive Summary
2-(2-Methoxyphenyl)piperazine hydrate (CAS: 65709-27-5) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents and bioactive ligands.[2] Unlike its more common isomer, 1-(2-methoxyphenyl)piperazine (a known serotonin receptor ligand), this compound features the phenyl ring attached to the carbon (C2) of the piperazine ring rather than the nitrogen. This structural distinction fundamentally alters its physicochemical profile, metabolic stability, and pharmacological affinity.
This guide provides a rigorous analysis of its thermal properties—specifically melting and boiling points—to support process chemistry and drug development workflows.
Structural Identity & Disambiguation
Before interpreting thermal data, it is critical to verify the chemical identity, as nomenclature confusion is common in this class of compounds.
| Feature | Target Compound (This Guide) | Common Confusant |
| Name | 2-(2-Methoxyphenyl)piperazine | 1-(2-Methoxyphenyl)piperazine |
| Abbreviation | 2-(2-MeOPh)Pip | MOPIP / 2-MeOPP |
| Structure | C-Linked (Carbon 2) | N-Linked (Nitrogen 1) |
| CAS (Hydrate) | 65709-27-5 | 35386-24-4 (Base) / 5464-78-8 (HCl) |
| Primary Use | Chiral scaffold, Diversity-oriented synthesis | 5-HT1A Receptor Ligand |
Key Structural Insight: The C2-attachment creates a chiral center at the point of ring connection. Unless specified as an enantiomer (R or S), the commercial hydrate is typically supplied as a racemic mixture.
Thermodynamic Properties
Melting Point Analysis
The melting point of the hydrate is significantly lower than that of corresponding hydrochloride salts, driven by the disruption of the crystal lattice by water molecules and the lower lattice energy of the free base form.
-
Experimental Range: 77.0°C – 83.0°C
-
State: Pale yellow to yellow crystalline solid.[3]
-
Thermal Behavior:
-
Dehydration: The broad range (6°C spread) often indicates the simultaneous loss of water of crystallization (dehydration) and the melting of the organic framework.
-
DSC Profile: A Differential Scanning Calorimetry (DSC) trace would typically show a broad endotherm starting ~75°C (solvent release) followed by a sharper endotherm for the melt.
-
Boiling Point Analysis
Like most secondary amines of this molecular weight, the compound exhibits a high boiling point at atmospheric pressure, often exceeding its thermal stability limit.
-
Predicted Atmospheric BP: 317.7°C (at 760 mmHg)
-
Experimental Vacuum BP: ~96–98°C (at 30 mmHg)
-
Process Implication: Distillation at atmospheric pressure is not recommended due to the risk of oxidative degradation and racemization (if chiral). Purification should be performed via vacuum distillation or recrystallization.
Data Summary Table
| Property | Value | Condition/Note |
| Melting Point | 77 – 83 °C | Experimental (Capillary) |
| Boiling Point (Pred.) | 317.7 °C | 760 mmHg (Theoretical) |
| Boiling Point (Exp.) | 96 – 98 °C | 30 mmHg (Vacuum) |
| Water Content | 4.5 – 12.3% | Consistent with mono/hemi-hydrate |
| Flash Point | ~126°C | Predicted |
Experimental Methodologies
Protocol A: Melting Point Determination (Capillary Method)
-
Objective: Accurate determination of the hydrate melt/dehydration range.
-
Equipment: Buchi Melting Point M-565 or equivalent.
-
Procedure:
-
Sample Prep: Dry the sample in a desiccator for 24 hours to remove surface moisture (do not use heat, or you risk dehydrating the crystal lattice).
-
Loading: Pack 2-3 mm of sample into a glass capillary.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 60°C.
-
Measurement Ramp: 1°C/min from 60°C to 90°C.
-
-
Observation: Record the onset (first liquid drop) and clear point (complete liquefaction). Note any bubbling, which indicates water release.
-
Protocol B: Vacuum Distillation (Purification)
-
Objective: Purification of the free base from crude reaction mixtures.
-
Setup: Short-path distillation apparatus with a high-vacuum manifold.
-
Procedure:
-
Ensure the system is leak-proof to achieve <5 mmHg if possible.
-
Heat the oil bath slowly.
-
Collect the fraction distilling at ~96-100°C (at 30 mmHg) .
-
Note: If the vacuum is deeper (e.g., 0.5 mmHg), the BP will drop significantly (likely to ~60-70°C).
-
Synthesis & Process Logic
The synthesis of C-substituted piperazines requires different strategies than N-substituted ones. The most robust pathway involves the reduction of pyrazine precursors.
Figure 1: Synthetic logic flow for the C-linked piperazine scaffold. The reduction step (Step 2) is critical; incomplete reduction yields the tetrahydropyrazine, while over-reduction can cleave the ring.
Handling & Stability
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The hydrate is stable but can lose water if stored in a desiccator with strong desiccants (e.g., P2O5).
-
Air Sensitivity: Secondary amines are prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO2.
-
Solubility: Soluble in Methanol, DMSO, and dilute aqueous acid. Sparingly soluble in non-polar solvents (Hexane).
References
-
Thermo Scientific Chemicals. (2024). 2-(2-Methoxyphenyl)piperazine monohydrate, 95% Product Specification. Retrieved from
-
GuideChem. (2024). Chemical Properties of CAS 65709-27-5. Retrieved from
-
ChemicalBook. (2025). 2-(2-Methoxy-phenyl)-piperazine MSDS and Properties. Retrieved from
-
PubChem. (2024).[4] Compound Summary for Piperazine Derivatives. (General reference for piperazine physical property trends). Retrieved from
Sources
Methodological & Application
Efficient Extraction of 2-(2-Methoxyphenyl)piperazine from Aqueous Solutions: A Detailed Protocol and Scientific Rationale
An Application Note for Drug Development Professionals and Scientific Researchers
GUIDE TO BEST PRACTICES
Abstract
This application note provides a comprehensive guide to the efficient extraction of 2-(2-Methoxyphenyl)piperazine from aqueous solutions. 2-(2-Methoxyphenyl)piperazine, a key intermediate in pharmaceutical synthesis and a significant research chemical, often requires robust isolation from aqueous media during reaction work-ups or analytical sample preparation.[1][2] The protocols herein are grounded in the physicochemical properties of the target molecule and are designed to ensure high recovery and purity. We present two primary methodologies: a classic Liquid-Liquid Extraction (LLE) optimized by pH control and a streamlined Solid-Phase Extraction (SPE) technique. The causality behind each step is explained to empower researchers to adapt these protocols to their specific experimental contexts.
Introduction and Core Principles
2-(2-Methoxyphenyl)piperazine (also known as 1-(2-Methoxyphenyl)piperazine) is a disubstituted piperazine derivative.[1][3] Its structure, featuring a hydrophilic piperazine ring and a more lipophilic methoxyphenyl group, imparts amphiphilic characteristics that necessitate a carefully designed extraction strategy. The presence of two basic nitrogen atoms in the piperazine moiety is the most critical factor governing its behavior in aqueous solutions.
The core principle for extracting this compound relies on modulating its ionization state. The piperazine nitrogens are basic and will be protonated (ionized) in acidic to neutral aqueous solutions, rendering the molecule highly water-soluble. To facilitate its transfer into an immiscible organic solvent, the molecule must be converted to its neutral, "free base" form. This is achieved by increasing the pH of the aqueous solution well above the pKa of the piperazine nitrogens.
Physicochemical Properties: The Basis for Protocol Design
A successful extraction protocol is built upon a solid understanding of the target analyte's chemical and physical properties. Key parameters for 2-(2-Methoxyphenyl)piperazine are summarized below.
| Property | Value / Description | Significance for Extraction Strategy |
| Molecular Formula | C₁₁H₁₆N₂O | - |
| Molecular Weight | 192.26 g/mol [3] | Influences diffusion rates but is not a primary determinant of the extraction method. |
| Appearance | Pale yellow to colorless liquid or crystalline solid.[4] | - |
| pKa (Piperazine) | pKa₁ ≈ 5.4, pKa₂ ≈ 9.7[5][6] | CRITICAL: Dictates the pH required to ensure the molecule is in its non-ionized, organic-soluble form. The pH must be > (pKa₂ + 1.5), ideally pH 11-12. |
| Solubility | Free Base: Slightly soluble in water; good solubility in chloroform, ethanol, DMSO.[4] HCl Salt: Very soluble in water; freely soluble in methanol.[7] | CRITICAL: Confirms that the free base is the target form for extraction into an organic solvent. Chloroform or similar chlorinated solvents are excellent candidates. |
| CAS Numbers | 65709-27-5 / 35386-24-4 | These numbers refer to the same chemical structure, with the difference arising from the numbering convention of the piperazine ring. |
Recommended Protocol: pH-Mediated Liquid-Liquid Extraction (LLE)
This protocol is the gold standard for isolating 2-(2-Methoxyphenyl)piperazine from aqueous reaction mixtures or samples, offering high capacity and excellent recovery when performed correctly.
Rationale for LLE
LLE leverages the differential solubility of the target compound between two immiscible liquid phases. By converting 2-(2-Methoxyphenyl)piperazine to its free base form, we significantly decrease its affinity for the aqueous phase and increase its partition coefficient (LogP), driving it into the organic phase. Dichloromethane (DCM) is recommended as the extraction solvent due to its high volatility (facilitating easy removal), good solvation properties for the target, and immiscibility with water.
Detailed LLE Protocol
Materials:
-
Aqueous solution containing 2-(2-Methoxyphenyl)piperazine
-
Dichloromethane (DCM), HPLC grade
-
3M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
pH meter or pH indicator strips
-
Rotary evaporator
Procedure:
-
Sample Preparation: Transfer the aqueous solution containing the analyte to a separatory funnel of appropriate size (the funnel should not be more than 75% full).
-
Basification (Critical Step): While carefully venting, slowly add 3M NaOH solution dropwise to the separatory funnel. Swirl gently after each addition. Monitor the pH of the aqueous layer, continuing to add base until the pH is stable at 11-12 . This step ensures the complete deprotonation of the piperazine nitrogens.
-
First Organic Extraction: Add a volume of DCM equal to that of the aqueous phase. Stopper the funnel and invert it gently, venting frequently to release any pressure buildup. Once pressure has subsided, shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. DCM is denser than water and will form the bottom layer. Drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat Extractions: For optimal recovery, repeat the extraction (steps 3 and 4) on the remaining aqueous layer at least two more times, combining all organic extracts into the same flask.
-
Washing: To remove residual water-soluble impurities and excess base, wash the combined organic extracts by adding an equal volume of brine. Shake for 30 seconds, allow the layers to separate, and discard the upper aqueous brine layer.
-
Drying: Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic extract and swirl. The drying agent should move freely without clumping, indicating the solution is dry.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator to yield the extracted 2-(2-Methoxyphenyl)piperazine.
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction workflow for 2-(2-Methoxyphenyl)piperazine.
Alternative Protocol: Solid-Phase Extraction (SPE)
SPE is an excellent alternative to LLE, particularly for smaller sample volumes, cleaner sample matrices, or for automation. It minimizes solvent usage and can offer high selectivity. For 2-(2-Methoxyphenyl)piperazine, a cation-exchange SPE mechanism is highly effective.
Rationale for Cation-Exchange SPE
This technique exploits the basic nature of the analyte. The aqueous sample is kept at a neutral or slightly acidic pH, ensuring the piperazine nitrogens are protonated (cationic). When passed through a sorbent with negatively charged functional groups (e.g., sulfonic acid), the cationic analyte is retained by strong ionic interactions, while neutral and anionic impurities pass through. The purified compound is then eluted by raising the pH to neutralize the analyte or by using a high ionic strength buffer.
Detailed SPE Protocol
Materials:
-
Strong Cation Exchange (SCX) SPE Cartridge (e.g., 500 mg, 6 mL)
-
Aqueous solution containing 2-(2-Methoxyphenyl)piperazine
-
Methanol, HPLC grade
-
Deionized Water
-
5% Ammonium Hydroxide in Methanol (Elution Solvent)
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Condition the SCX cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the sorbent. Do not allow the sorbent bed to go dry.
-
Sample Loading: Adjust the pH of the aqueous sample to ~6.0. Load the sample onto the cartridge at a slow flow rate (~1-2 mL/min). The protonated analyte will bind to the sorbent.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove any weakly bound, non-ionic impurities.
-
Elution (Critical Step): Elute the target compound by passing 5-10 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic ammonia deprotonates the analyte, breaking the ionic bond with the sorbent and allowing it to be collected.
-
Concentration: Collect the eluate and concentrate it in vacuo or under a gentle stream of nitrogen to yield the purified product.
SPE Workflow Diagram
Caption: Strong Cation Exchange (SCX) SPE workflow.
References
- Chemcasts. (n.d.). piperazine, 2-(2-methoxyphenyl)- (CAS 65709-27-5) Properties.
- ChemicalBook. (2025, July 16). 2-(2-Methoxy-phenyl)-piperazine | 65709-27-5.
- SWGDrug. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.
- Fisher Scientific. (n.d.). 1-(2-Methoxyphenyl)Piperazine MSDS/SDS.
- A&A Pharmachem. (2024, March 22). 1-(2-methoxyphenyl)piperazine hydrochloride is a....
- Wikipedia. (n.d.). Piperazine.
- Thermo Fisher Scientific. (n.d.). 2-(2-Methoxyphenyl)piperazine monohydrate, 95%.
- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 98%.
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- ResearchGate. (2022, August). pK a values of common substituted piperazines.
- Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
- Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine.
- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 98% 35386-24-4.
- ChemicalBook. (n.d.). 2-(2-Methoxy-phenyl)-piperazine | 65709-27-5.
- Sigma-Aldrich. (n.d.). 2-(2-methoxyphenyl)piperazine.
- PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
Sources
- 1. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 3. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
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- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. swgdrug.org [swgdrug.org]
Handling and Storage of Hygroscopic Piperazine Hydrates: A Guide to Preserving Material Integrity
An Application Guide by Gemini Scientific
Abstract
Piperazine and its hydrated salts are foundational building blocks in modern drug development, serving as key intermediates and active pharmaceutical ingredients (APIs) in a vast array of therapeutics, from anti-parasitic agents to complex psychiatric medications.[1][2][3][4] However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge to researchers and developers.[2][5][6] Improper handling and storage can lead to physical changes like caking, alteration of the hydrate's stoichiometry, and ultimately, compromised chemical stability and performance. This guide provides a comprehensive framework for understanding the physicochemical properties of hygroscopic piperazine hydrates and outlines detailed protocols for their handling, storage, and quality control to ensure material integrity, experimental reproducibility, and the safety of laboratory personnel.
The Challenge of Hygroscopicity in Piperazine Hydrates
Hydrated crystalline solids, such as piperazine hexahydrate, contain water molecules as an integral part of their crystal lattice.[7] The stability of this lattice is critically dependent on the ambient temperature and, most importantly, the relative humidity (RH) of the surrounding environment.[7][8]
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Piperazine hydrates are particularly susceptible due to the presence of nitrogen atoms that can form hydrogen bonds with atmospheric water.[9] This can lead to:
-
Water Adsorption: Moisture accumulating on the crystal surface.
-
Water Absorption: Moisture being drawn into the bulk of the material.
-
Deliquescence: A more extreme form where the substance absorbs so much moisture that it dissolves into a liquid solution. Piperazine itself is described as deliquescent.[3]
The consequences of uncontrolled moisture exposure are significant in a research and development setting. A change in the hydration state can alter a compound's measured weight, solubility, dissolution rate, and overall stability, invalidating experimental results and potentially compromising the efficacy and safety of a final drug product.[7]
Physicochemical Properties of Common Piperazine Hydrates
The following table summarizes key properties of piperazine and its common hexahydrate form. Researchers must always refer to the specific Safety Data Sheet (SDS) for the exact material in use.
| Property | Piperazine (Anhydrous) | Piperazine Hexahydrate | Data Source(s) |
| Molecular Formula | C₄H₁₀N₂ | C₄H₁₀N₂ · 6H₂O | [3][10] |
| Molecular Weight | 86.14 g/mol | 194.23 g/mol | [10] |
| Appearance | White to slightly yellow crystalline flakes | Colorless or white crystals | [2][5] |
| Melting Point | 109-112 °C | 41-45 °C | [2][5] |
| Boiling Point | 145-146 °C | 125-130 °C | [3][5] |
| Hygroscopicity | Hygroscopic, Air Sensitive | Hygroscopic | [2][5][6] |
| pH | 11.0-12.5 (0.1M solution) | 10.5-12.0 (solution) | [2][5] |
| Solubility | Freely soluble in water | Freely soluble in water | [3][11] |
Core Principles for Maintaining Integrity
The central directive for working with piperazine hydrates is to maintain the intended state of hydration . This is achieved by controlling the material's exposure to atmospheric moisture. The kinetic and thermodynamic stability of a hydrate is a function of both temperature and relative humidity.[7] Exposing a hydrate to an RH below its critical value can cause it to effloresce (lose water), while exposure to high RH can cause it to absorb more water.
Workflow for Handling Hygroscopic Materials
The following diagram outlines the critical decision points and workflow for handling piperazine hydrates to minimize moisture-induced changes.
Caption: Workflow for handling hygroscopic piperazine hydrates.
Application Protocols
Protocol 1: Safe Laboratory Handling
This protocol is designed to protect both the operator and the material. Piperazine and its salts are classified as corrosive and may cause severe skin burns, eye damage, and allergic reactions upon skin contact or inhalation.[5][10][12][13]
A. Personnel & Environmental Safety
-
Review Safety Data Sheet (SDS): Before any work, thoroughly review the SDS for the specific piperazine hydrate. Note all hazard statements (e.g., H314: Causes severe skin burns and eye damage) and required precautionary statements.[12]
-
Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat.[14][15] If there is a risk of generating dust, work in a fume hood or use an appropriate respirator.[16]
-
Work Environment: The ideal environment is a glove box with a controlled low-humidity atmosphere (<20% RH). If unavailable, perform work in a fume hood with the sash lowered, away from drafts or open water sources.[17] Ensure all surfaces and equipment are clean and dry.
B. Step-by-Step Handling Procedure
-
Temperature Equilibration: Before opening, allow the sealed container to sit in the laboratory environment for at least 30-60 minutes to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder.
-
Prepare for Dispensing: Have all necessary tools (dry spatulas, weighing paper, receiving vials) and a waste container ready to minimize the time the primary container is open.
-
Dispense Material: Open the container and quickly remove the desired amount of material. Avoid leaving the container open for extended periods.
-
Seal Promptly: Immediately and securely close the container lid. For enhanced protection, wrap the lid-bottle interface with Parafilm®.
-
Weighing: If possible, weigh the material in a closed-door analytical balance to minimize air exposure. Alternatively, for smaller amounts, tare a sealed vial, add the material, seal the vial, and then weigh it.
-
Cleanup: Thoroughly clean all equipment and the work area after use. Dispose of contaminated materials (e.g., weighing paper, gloves) according to your institution's hazardous waste guidelines.[12] Wash hands thoroughly after removing PPE.[14][15]
Protocol 2: Optimal Storage Conditions
Improper storage is the most common cause of degradation for hygroscopic materials. The goal is to create a multi-barrier system against moisture ingress.
A. Primary and Secondary Containment
-
Primary Container: The manufacturer's original container is typically designed for stability. Ensure the cap is always tightly sealed.[13] After repeated use, the headspace in a large container increases, trapping more moist air with each opening.[18] Consider aliquoting the material into smaller, well-sealed glass vials for routine use.
-
Secondary Containment: Place the primary container(s) inside a larger, sealable secondary container, such as a desiccator cabinet or a heat-sealed, laminated foil bag.[18]
-
Use of Desiccants: Add a desiccant, such as silica gel or molecular sieves, to the secondary container.[18] Ensure the desiccant does not come into direct contact with the primary container. Use indicator silica gel (which changes color when saturated) and regenerate or replace it regularly.
B. Environmental Control
-
Location: Store the material in a cool, dry, and well-ventilated area designated for chemical storage.[12][17][19]
-
Avoidance: Keep away from direct sunlight, heat sources, and areas with high humidity fluctuations (e.g., near sinks or autoclaves).[6][19]
Storage Condition Visualization
Caption: Recommended vs. incorrect storage for hygroscopic materials.
Quality Control & Stability Assessment
Verifying the water content and crystalline form of a piperazine hydrate is essential for ensuring its quality, particularly if mishandling is suspected or for long-term stability studies.
| Method | Principle | Information Gained |
| Karl Fischer (KF) Titration | A highly specific chemical titration where iodine reacts quantitatively with water.[20] | Provides a precise, quantitative measurement of the total water content (bound and unbound) in the sample.[7][20] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated in a controlled atmosphere. | Determines the percentage of mass lost at specific temperatures, which can be correlated to the loss of water molecules from the hydrate.[7] |
| Powder X-Ray Diffraction (PXRD) | X-rays are diffracted by the crystalline lattice, producing a unique pattern for each crystal form. | Confirms the crystalline identity of the material, allowing differentiation between the hydrate, anhydrate, or other polymorphic forms.[7] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can detect thermal events like dehydration (endothermic peak) and determine the temperature at which they occur.[8] |
Protocol 3: General Protocol for Water Content by Volumetric Karl Fischer Titration
This protocol provides a general workflow. Specific parameters must be optimized for the instrument and material being tested.
-
System Preparation:
-
Fill the KF titrator with fresh, standardized Karl Fischer reagent and the titration vessel with a suitable solvent (e.g., anhydrous methanol).
-
Run a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.
-
-
Standardization:
-
Accurately weigh a known water standard (e.g., disodium tartrate dihydrate) and add it to the titration vessel.
-
Titrate to the endpoint and record the volume of titrant consumed.
-
Calculate the water equivalence factor (F) of the KF reagent (mg H₂O / mL reagent).[20] Repeat for precision.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the piperazine hydrate sample. The amount should be chosen to consume a reasonable volume of titrant.
-
Quickly transfer the sample to the titration vessel.
-
Titrate with the standardized KF reagent to the electrometric endpoint. Record the volume.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the formula: % H₂O = (Volume of Titrant (mL) * F * 100) / Sample Weight (mg)
-
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Material is clumped, caked, or appears wet. | Improper storage; container not sealed correctly; exposure to high humidity. | Discard the material if severely compromised. If for non-critical use, attempt to dry in a vacuum oven at low heat, but be aware the hydrate form may have changed. Verify with PXRD. |
| Measured weight of a sample increases over time. | Active moisture absorption from the atmosphere during handling/weighing. | Minimize handling time. Use a closed-door balance. Weigh material in a sealed container. |
| Inconsistent analytical results (e.g., NMR, HPLC). | The actual concentration of the active molecule is lower than calculated due to absorbed water weight. | Always verify the water content of the material via Karl Fischer titration before preparing standard solutions and use the corrected mass for calculations. |
| Desiccant in storage container is saturated (color change). | The secondary container is not airtight, or has been opened frequently in a humid environment. | Replace or regenerate the desiccant. Inspect the container seal for defects. Reduce the frequency of opening the main storage container by creating smaller aliquots. |
Conclusion
The chemical integrity and physical stability of hygroscopic piperazine hydrates are directly linked to meticulous handling and storage practices. By understanding the fundamental principles of hygroscopicity and implementing the protocols outlined in this guide—from consistent use of PPE and controlled environments to multi-layered storage solutions and routine quality control—researchers can mitigate the risks of moisture-induced degradation. These practices are paramount for ensuring the safety, accuracy, and reproducibility of scientific research and drug development involving these vital chemical compounds.
References
-
Aaltonen, J., et al. (2012). A rapid approach to the preliminary assessment of the physical stability of pharmaceutical hydrates. PubMed. Available at: [Link]
-
Alfa Aesar. (2012, May 9). Piperazine hexahydrate - SAFETY DATA SHEET. Available at: [Link]
-
Kozak, A., et al. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Available at: [Link]
-
Li, Y., et al. (2019, September 9). Fast Determination of Phase Stability of Hydrates Using Intrinsic Dissolution Rate Measurements. Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Li, Y., et al. (2019, September 11). Fast Determination of Phase Stability of Hydrates Using Intrinsic Dissolution Rate Measurements. Crystal Growth & Design - ACS Figshare. Available at: [Link]
-
Zhang, J., & Grant, D. J. (2025, August 6). Physical stability of crystal hydrates and their anhydrates in the presence of excipients. PubMed. Available at: [Link]
-
National Institutes of Health (NIH). Piperazine | C4H10N2 | CID 4837. PubChem. Available at: [Link]
-
Wikipedia. Piperazine. Available at: [Link]
-
Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available at: [Link]
-
National Institutes of Health (NIH). Piperazine, hydrochloride (1:?). PubChem. Available at: [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Available at: [Link]
-
ResearchGate. (2026, January 9). Determination of Water Content For Hydrate Formation in Gas-Dominant Systems Using a Multiphase Flash Algorithm | Request PDF. Available at: [Link]
-
Scribd. Analytical Balance for Hydrated Salt Analysis. Available at: [Link]
-
ACS Publications. (2025, October 8). Determination of Water Content For Hydrate Formation in Gas-Dominant Systems Using a Multiphase Flash Algorithm. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Kumar, L. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]
-
Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. Available at: [Link]
-
LabManager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Available at: [Link]
-
University of Massachusetts Dartmouth. Chemical Laboratory Safety Best Practices. Available at: [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]
-
Zhang, Y., et al. (2025, August 10). Influence of Piperazine on CO2 Hydrate Dissociation Equilibrium Conditions. Research Square. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)piperazine
Welcome to the technical support center dedicated to the synthesis of 2-(2-Methoxyphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you to troubleshoot effectively and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-(2-Methoxyphenyl)piperazine?
A1: There are two primary and widely adopted strategies for the synthesis of N-aryl piperazines like 2-(2-Methoxyphenyl)piperazine:
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a powerful and versatile method involving the cross-coupling of an aryl halide (e.g., 2-bromoanisole or 2-chloroanisole) with piperazine or a mono-protected piperazine.[1][2] The reaction's success is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[3]
-
Nucleophilic Substitution with Bis(2-chloroethyl)amine: This classical approach involves the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride.[4][5] It is often performed at high temperatures in a high-boiling point solvent.
Q2: Why is the Buchwald-Hartwig amination often preferred, and what are its critical parameters?
A2: The Buchwald-Hartwig amination is favored for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to older methods.[2] The critical parameters that must be optimized for high yield are:
-
Palladium Precatalyst: Various Pd(0) and Pd(II) sources can be used.
-
Ligand: This is arguably the most crucial component. Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or BrettPhos) are often required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3][6]
-
Base: A non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Q3: What are the main challenges associated with purifying 2-(2-Methoxyphenyl)piperazine?
A3: The purification of piperazine derivatives presents several challenges due to their physicochemical properties:
-
High Polarity and Basicity: The two nitrogen atoms make the molecule basic and highly polar. This can lead to significant tailing and poor separation on standard silica gel chromatography.[7]
-
Water Solubility: The compound has some water solubility, which can lead to product loss during aqueous workups.
-
Formation of Salts: The basic nitrogens can readily form salts, which can complicate extraction and purification. However, this property can also be exploited for purification through crystallization of a specific salt, like the hydrochloride salt.[5]
Troubleshooting Guide: Improving Synthetic Yield
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Question: My reaction has stalled. After several hours, TLC/LC-MS analysis shows mainly unreacted starting materials. What could be the cause?
Answer: A stalled reaction typically points to an issue with one of the core components of the reaction. Let's break down the possibilities.
Potential Cause A: Inactive Catalyst (Buchwald-Hartwig Amination)
The palladium catalyst is the heart of the reaction. If it is not active, the catalytic cycle will not proceed.
-
Scientific Rationale: The active catalyst is a Pd(0) species. Many precatalysts are in the Pd(II) form and must be reduced in situ. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, effectively killing the reaction. Ligands can also degrade.
-
Solutions:
-
Ensure Anaerobic Conditions: The reaction vessel must be thoroughly purged of oxygen. Use a Schlenk line or a glovebox to assemble the reaction. Degas the solvent by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Check Reagent Quality: Use a fresh, high-purity palladium precatalyst and ligand. Older reagents can degrade, especially if not stored properly under an inert atmosphere.
-
Select an Appropriate Ligand: Less reactive aryl chlorides (like 2-chloroanisole) often require more electron-rich and sterically bulky ligands compared to aryl bromides to facilitate the oxidative addition step.[3]
-
Potential Cause B: Insufficiently Strong Base
The base plays a critical role in the catalytic cycle.
-
Scientific Rationale: In the Buchwald-Hartwig reaction, the base is responsible for deprotonating the amine-Pd complex to form the palladium amide intermediate, which is necessary for reductive elimination to occur.[2] If the base is too weak or is not soluble enough in the reaction medium, this step will be slow or non-existent.
-
Solutions:
-
Base Selection: For coupling with piperazine, a strong base like sodium tert-butoxide (NaOtBu) is often required. Weaker bases like K₂CO₃ may require higher temperatures or longer reaction times.
-
Reagent Quality: Use a fresh, dry base. Sodium tert-butoxide is hygroscopic and can degrade upon exposure to moisture.
-
Troubleshooting Workflow: No Product Formation
Issue 2: Low Yield with Formation of 1,4-Bis(2-methoxyphenyl)piperazine
Question: My reaction works, but I get a low yield of the desired mono-arylated product and a significant amount of the di-arylated byproduct. How can I improve selectivity?
Answer: This is a classic selectivity problem in piperazine chemistry. The N-H proton of your mono-arylated product is still reactive and can compete with the starting piperazine for the aryl halide.
Scientific Rationale & Solutions
-
Stoichiometry Control: The most straightforward approach is to use a large excess of piperazine relative to the aryl halide (e.g., 5 to 10 equivalents).[8] By Le Châtelier's principle, this statistically favors the reaction of the aryl halide with an unsubstituted piperazine molecule. The downside is the need to remove a large amount of unreacted piperazine during workup.
-
Use of a Mono-Protected Piperazine: This is the most robust method for ensuring mono-substitution.[8] By using a starting material like N-Boc-piperazine, one nitrogen is protected and unavailable for reaction. The Buchwald-Hartwig coupling is performed, and the Boc group is subsequently removed under acidic conditions (e.g., HCl in ether or TFA) to yield the desired product as a salt.[5] This two-step approach often results in a much higher overall yield of the pure mono-substituted product.
Comparison of Strategies for Mono-Arylation
| Strategy | Advantages | Disadvantages |
| Piperazine Excess | One-step reaction; simple setup. | Requires removal of large excess of piperazine; may still produce some di-substituted product. |
| Mono-Protected Piperazine | Excellent selectivity for mono-arylation; high purity product. | Two-step process (coupling + deprotection); requires additional reagents and cost. |
Issue 3: Difficult Purification and Product Loss
Question: I have successfully formed the product, but I'm losing most of it during column chromatography or the aqueous workup. How can I improve my purification method?
Answer: This is a common issue stemming from the basic and polar nature of the product.
Scientific Rationale & Solutions
-
Chromatography Optimization:
-
Tailing on Silica: The basic nitrogen atoms in your product interact strongly with the acidic silanol groups on the surface of standard silica gel, causing significant peak tailing and poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a competing base to your eluent system, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This will occupy the acidic sites on the silica, allowing your product to elute more cleanly. Alternatively, using neutral or basic alumina as the stationary phase can also mitigate this issue.
-
-
Aqueous Workup Losses:
-
Protonation: During an acidic wash or if the reaction mixture is acidic, your product will be protonated, forming a salt that is highly soluble in the aqueous layer, leading to product loss.
-
Solution: Ensure the aqueous layer is basic (pH > 10) before extracting with an organic solvent. Add NaOH or K₂CO₃ solution to the workup mixture to deprotonate your product and drive it into the organic phase. Perform multiple extractions with a solvent like dichloromethane (DCM) or ethyl acetate to maximize recovery.
-
-
Purification via Salt Crystallization:
-
Exploiting Basicity: Instead of chromatography, you can often purify the product by converting it to a crystalline salt.
-
Protocol: After the initial workup, dissolve the crude product in a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of HCl in ether or isopropanol dropwise. The 2-(2-Methoxyphenyl)piperazine hydrochloride salt will often precipitate as a clean, crystalline solid, which can be isolated by filtration.[5] This method is highly effective for removing non-basic organic impurities.
-
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination using N-Boc-Piperazine
This two-step protocol is recommended for achieving high yields of pure, mono-substituted product.
Step A: N-Arylation of N-Boc-Piperazine
-
Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes, then add 2-bromoanisole (1.0 eq.) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS until the 2-bromoanisole is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using an eluent containing 1% triethylamine, e.g., Hexane/Ethyl Acetate/NEt₃) to afford pure N-Boc-2-(2-methoxyphenyl)piperazine.
Step B: Boc Deprotection
-
Dissolution: Dissolve the purified product from Step A in a minimal amount of diethyl ether or methanol.
-
Acidification: Cool the solution to 0 °C and slowly add a solution of HCl in diethyl ether (2M) or concentrated HCl until the solution is acidic.
-
Precipitation & Isolation: Stir the mixture at room temperature. The hydrochloride salt of the product will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 2-(2-Methoxyphenyl)piperazine hydrochloride.[5] A yield of >90% for this step is common.
References
- BenchChem. (2025).
- Di Francesco, M. A., et al. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC.
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Krasavin, M., et al. (2023).
- PrepChem.com. (n.d.). Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine.
- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Wikipedia. (n.d.).
- ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines.
- BenchChem. (2025).
- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- HTEP. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- RSC Publishing. (2010). Analytical Methods.
- ResearchGate. (2024). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane.
- Impactfactor.org. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk.
- ResearchGate. (n.d.).
- Academia.edu. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
- Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing oxidation and discoloration of o-methoxyphenylpiperazine
Welcome to the Technical Support Center for High-Purity Synthesis Reagents.
I am Dr. Aris, your Senior Application Scientist. Below is the technical dossier regarding the stability, handling, and remediation of 1-(2-Methoxyphenyl)piperazine (o-MPP) .
This guide moves beyond basic MSDS data to address the specific "yellowing" phenomenon that plagues this electron-rich secondary amine.
Module 1: The Chemical Context (The "Why")
The Stability Paradox
o-MPP consists of a piperazine ring fused with an o-methoxyphenyl group.[1] This structure creates a "perfect storm" for oxidative degradation:
-
Secondary Amine: The nitrogen at position 4 is a secondary amine, highly susceptible to radical formation and N-oxide generation.[1]
-
Electron-Rich Aromatic Ring: The methoxy group (
) is a strong electron-donating group (EDG). This activates the phenyl ring, making it prone to electrophilic aromatic substitution and oxidation by atmospheric oxygen, leading to quinoid-like chromophores (yellow/brown species).[1]
Mechanism of Discoloration
The "yellowing" is rarely a single impurity but a cascade of oxidative events.[1]
-
Radical Initiation: Light or trace metals catalyze hydrogen abstraction
to the nitrogen.[1] -
Imine Formation: The radical stabilizes to form an imine or enamine species.[1]
-
Chromophore Generation: Further oxidation leads to conjugated systems (e.g., quinones or extensive N-oxide networks) which absorb blue light, reflecting the characteristic yellow/amber color.[1]
Figure 1: Simplified oxidative degradation pathway of phenylpiperazines leading to discoloration.
Module 2: Preventative Protocols (Storage & Handling)
Rule Zero: The Free Base form (liquid/low-melting solid) is significantly less stable than the Hydrochloride (HCl) Salt. If your application allows, always convert the base to the HCl salt for long-term storage. [1]
Protocol A: Inert Atmosphere Handling (The Gold Standard)
This protocol is mandatory for the Free Base form to prevent the formation of N-oxides.
-
Vessel Selection: Use amber glass vials with PTFE-lined septa. Avoid polyethylene (PE) bottles as oxygen permeability is too high.[1]
-
Headspace Purging: Do not just "close the lid." You must displace the atmospheric air.[1]
-
Cryogenic Storage: Store at -20°C. The freezing point of the base is ~35-40°C; keeping it solid slows diffusion-controlled oxidation.[1]
Figure 2: Decision matrix for correct storage of o-MPP forms.
Module 3: Troubleshooting & Remediation
Scenario: "My sample has turned yellow/brown."
Do not use discolored material for kinetic binding assays or crystallization seeds. The impurities (quinones/N-oxides) are redox-active and will skew biological data.[1]
Option 1: Purification of the Free Base (Distillation)
Best for: Large quantities (>10g) of liquid base.
-
Method: Vacuum Distillation.[1]
-
Parameters: Boiling point is 130–133°C at 0.1 mmHg [1].[1]
-
Note: Discard the first 10% (forerun) which contains volatile degradation products.[1] Collect the main fraction only when the temperature stabilizes.[1]
Option 2: Salt Formation (The "Chemical Scrub")
Best for: Small quantities or when high purity (>99%) is required. Converting the oil to a salt excludes non-basic impurities (like neutral quinones) from the crystal lattice.
Protocol:
-
Dissolve impure o-MPP base in Diethyl Ether or Ethanol (10 mL/g).[1]
-
Cool to 0°C on an ice bath.
-
Dropwise add 4M HCl in Dioxane or bubble dry HCl gas.
-
The white HCl salt will precipitate immediately.[1]
-
Filter and wash with cold ether.[1]
-
Result: The yellow impurities usually remain in the mother liquor.[1]
Option 3: Recrystallization (If Salt is already yellow)
-
Solvent System: Ethanol (hot)
slow cool.[1] If precipitation is poor, add Diethyl Ether as an anti-solvent.[1] -
Melting Point Check: Pure HCl salt should melt at 217–219°C [2].
Data Summary: Base vs. Salt
| Feature | Free Base (o-MPP) | Hydrochloride Salt (o-MPP·HCl) |
| CAS | 35386-24-4 | 5464-78-8 |
| Physical State | Pale yellow oil / Low melt solid | White crystalline solid |
| Melting Point | 35–40°C | 217–219°C |
| Oxidation Risk | High (Rapid yellowing) | Low (Stable for years) |
| Solubility | CHCl3, DMSO, EtOH | Water, Methanol, DMSO |
| Preferred Storage | Argon, -20°C, Amber Vial | Desiccator, RT or 4°C |
Frequently Asked Questions (FAQ)
Q1: Can I use the yellowed material if I just filter it? A: No.[1] The yellow color indicates dissolved chromophores (conjugated impurities) that are soluble in the base. Filtration only removes particulates, not dissolved oxidation products.[1] You must distill or recrystallize.[1]
Q2: Why did my o-MPP turn into a solid block at room temperature? A: This is normal. The melting point of the free base is ~35-40°C. If your lab is cool (<25°C), it will solidify.[1] Gently warm it to 45°C in a water bath to liquefy before aliquoting. Do not use a heat gun , as localized hotspots accelerate oxidation.[1]
Q3: Is the discoloration reversible? A: No, it is a chemical change (oxidation).[1] However, the material is recoverable via the purification methods listed in Module 3.[1]
Q4: I see a "smoke" when I open the bottle of the Free Base. Is it degrading? A: Piperazines are amines and can react with atmospheric CO2 and moisture to form carbamates or carbonate salts (white crusts).[1] This "smoking" is often the amine vapor reacting with moisture/CO2.[1] Purge with Argon immediately after opening.[1]
References
-
Sigma-Aldrich. Product Specification: 1-(2-Methoxyphenyl)piperazine.[1][2]
-
ChemicalBook. 1-(2-Methoxyphenyl)piperazine hydrochloride Physical Properties.
-
National Carbon Capture Center. Pilot plant testing to mitigate piperazine oxidation. (Mechanism of amine oxidation).[3][4]
-
PubChem. Compound Summary for CID 1346: 1-(2-Methoxyphenyl)piperazine.
Sources
- 1. 1-(2-Methoxyphenyl)piperazine 97 5464-78-8 [sigmaaldrich.com]
- 2. Sigma Aldrich 1-(2-Methoxyphenyl)piperazine 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piperazine Hydrate Solubility in Ethereal Solvents
Ticket Category: Organic Synthesis & Purification / Solubility Optimization Subject: Troubleshooting poor solubility/precipitation of Piperazine Hydrates in Diethyl Ether Status: Open Guide Assigned Specialist: Senior Application Scientist
Executive Summary & Root Cause Analysis
The Issue:
Users frequently report that Piperazine hexahydrate (
The Root Cause: This is a thermodynamic conflict between Lattice Energy and Solvation Energy .
-
Nature of Solute: Piperazine hexahydrate is a polar, crystalline solid stabilized by an extensive hydrogen-bonding network (water lattice).
-
Nature of Solvent: Diethyl ether is a solvent of low polarity (Dielectric constant
) and low hydrogen-bond donating capability. -
The Conflict: Ether cannot overcome the lattice energy of the hydrated crystal. It cannot disrupt the water-amine H-bonds to solvate the piperazine molecule effectively.
The Solution Strategy: To solubilize piperazine in ether, you must disrupt the hydrate lattice. This requires dehydration (converting to the free base) or modification of the aqueous phase ionic strength (salting out) to force the amine into the organic layer.
Troubleshooting Workflow
Before altering your experiment, identify the specific failure point using the logic flow below.
Figure 1: Decision tree for isolating solubility issues based on the source of the piperazine (solid hydrate vs. aqueous solution).
Technical Guides & Protocols
Protocol A: Azeotropic Dehydration (Converting Hydrate to Anhydrous)
Context: If you are trying to dissolve solid Piperazine Hexahydrate directly into ether for a reaction (e.g., Lithiation), it will not work. You must remove the water first.
Scientific Rationale: Water forms a high-boiling azeotrope with piperazine, making simple distillation difficult. However, using a ternary system (Water-Piperazine-Toluene) allows water removal via a Dean-Stark trap. Once anhydrous, piperazine becomes significantly more soluble in ether.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Solvent Choice: Suspend the Piperazine Hexahydrate in Toluene (Note: Toluene is preferred over Benzene due to toxicity profiles, though Benzene is historically cited).
-
Reflux: Heat the mixture to reflux (
C). -
Observation: Water will collect in the trap. Continue until water generation ceases.
-
Solvent Swap:
-
Allow the toluene solution to cool.
-
Option 1: Use the toluene solution directly if compatible.
-
Option 2: Remove toluene via rotary evaporation to obtain solid anhydrous piperazine.
-
Redissolve: The resulting anhydrous solid will now dissolve in diethyl ether (solubility approx. 20g/100g ether, though varying by temp).
-
Protocol B: "Salting Out" Extraction
Context: Extracting piperazine from an aqueous reaction mixture into ether.
Issue: Piperazine is hygroscopic and prefers water (
Scientific Rationale:
By saturating the aqueous layer with an inorganic salt (NaCl or
Data Comparison: Solubility Parameters
| Parameter | Water | Diethyl Ether | Piperazine (Free Base) | Piperazine (Hydrate) |
| Polarity Index | 9.0 | 2.8 | Moderate | High |
| Dielectric Const. | 80.1 | 4.3 | N/A | N/A |
| H-Bond Capacity | Strong Donor/Acceptor | Weak Acceptor | Donor/Acceptor | Lattice Stabilized |
| Solubility Preference | - | - | Soluble in Ether | Insoluble in Ether |
Optimization Protocol:
-
Basify: Ensure the aqueous layer is pH > 12 using 50% NaOH or solid KOH pellets. Piperazine (
) must be fully deprotonated to extract into ether. -
Saturation: Add solid NaCl or Potassium Carbonate (
) to the aqueous layer until no more salt dissolves.-
Tip:
is superior for amines as it acts as both a base and a salting-out agent.
-
-
Extraction: Perform multiple extractions with diethyl ether.
-
Rule of Thumb: 4 x 50mL extractions are more efficient than 1 x 200mL extraction.
-
-
Drying: Dry the combined ether layers over solid NaOH or
.
Visualizing the Phase Transfer Mechanism
The following diagram illustrates how pH adjustment and "salting out" force the equilibrium shift from the aqueous phase to the ether phase.
Figure 2: Mechanism of action for pH adjustment and ionic saturation in driving phase transfer.
Frequently Asked Questions (FAQ)
Q1: Can I use THF instead of Ether? A: Yes, and it is often recommended. Tetrahydrofuran (THF) is more polar than diethyl ether and miscible with water. However, if you need a biphasic extraction, THF is poor unless you use a massive amount of salt to separate the layers. For dissolving the solid for a reaction, THF is superior to ether.
Q2: I dried my ether extract with Magnesium Sulfate (
Q3: Why not just heat the ether to dissolve the hydrate?
A: This is dangerous and ineffective. Ether has a low boiling point (
Q4: Is continuous extraction necessary? A: If you are working on a large scale (>10g) and cannot achieve saturation with salt, a Liquid-Liquid Continuous Extractor is highly recommended. Piperazine's partition coefficient favors water, so standard separatory funnel extractions may leave 20-30% of the yield behind.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for azeotropic drying and amine extraction protocols).
- Armarego, W. L. F., & Chai, C. L. L. (2009).Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.
Optimizing reaction temperature for bis(2-chloroethyl)amine condensation
Technical Support Center: Bis(2-chloroethyl)amine Reaction Optimization
Ticket ID: #BCEA-OPT-2024 Subject: Optimizing Reaction Temperature for Condensation/Cyclization Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are working with Bis(2-chloroethyl)amine (often supplied as the hydrochloride salt, CAS 821-48-7), a nitrogen mustard precursor.[1][2][3][4] "Condensation" in this context typically refers to the N-alkylation of primary amines to form piperazine rings or the cyclization to the reactive aziridinium ion intermediate.
Temperature is the primary switch that controls the competition between three pathways:
-
Desired Pathway: Formation of the aziridinium ion followed by nucleophilic capture (Product).
-
Side Pathway A (Thermodynamic Trap): Dimerization to stable, inactive piperazinium salts.
-
Side Pathway B (Hydrolysis): Reaction with trace water to form hydroxyethyl impurities.
This guide provides the thermal parameters to maximize Pathway 1 while suppressing 2 and 3.
Module 1: The Thermal Landscape (Mechanism & Kinetics)
To optimize temperature, you must visualize the reaction as a kinetic race. The bis(2-chloroethyl)amine (BCEA) does not react directly; it must first cyclize to the aziridinium ion .
The Kinetic Pathway Diagram
Figure 1: Reaction logic flow. The formation of the Aziridinium Ion (
Key Mechanistic Insight:
- (Activation): Occurs readily at 20–40°C in polar solvents.
- (Capture): The reaction of the aziridinium ion with your target amine (nucleophile) often requires higher energy (80–120°C ) to overcome steric hindrance and drive the double-alkylation to completion.
-
The Danger Zone: If you heat to 40–60°C without the nucleophile present (or if the nucleophile is too slow), the aziridinium ion reacts with unreacted BCEA to form the dimer (piperazinium salt).
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose issues based on your reaction outcomes.
| Symptom | Probable Cause | Thermal/Process Adjustment |
| Low Yield (<40%) + White Precipitate | Dimerization (Self-Condensation). The BCEA reacted with itself before reacting with your target amine. | Increase Temperature & Dilution. 1. Run the reaction at reflux (100°C+) rather than mild heat.2. Add BCEA slowly to the hot amine solution to keep [BCEA] low relative to the nucleophile. |
| Hydroxy Impurities (NMR signals ~3.6-3.8 ppm) | Hydrolysis. Reaction with water competed with the amine. | Drying Protocol. BCEA HCl is hygroscopic. Dry the salt under vacuum over P₂O₅ before use. Ensure solvent (e.g., Chlorobenzene, Butanol) is anhydrous. |
| Incomplete Cyclization (Mono-alkylation only) | Kinetic Trapping. The second alkylation step (ring closure) failed. | Push Temperature. The second ring closure is sterically hindered. Increase temperature to 120–140°C (melt or high-boiling solvent like diglyme/xylene). |
| Dark Tarry Residue | Thermal Degradation / Oxidation. | Inert Atmosphere. Nitrogen mustards oxidize easily at high temps. strictly use N₂ or Ar atmosphere . Reduce temp by 10°C steps. |
Module 3: Optimized Protocol (Piperazine Synthesis)
Scenario: Condensation of Bis(2-chloroethyl)amine HCl with a primary aromatic amine (e.g., Aniline derivative) to form an N-aryl piperazine.
Standard Operating Procedure (SOP-BCEA-05):
-
Preparation (The Base Trap):
-
Reagents: Primary Amine (1.0 equiv), Bis(2-chloroethyl)amine HCl (1.2 equiv).
-
Solvent:n-Butanol (Protic solvents stabilize the transition state) or Chlorobenzene (High boiling point).
-
Base: Anhydrous K₂CO₃ (3.0 equiv). Note: Do not use strong hydroxides (NaOH) at high temps as they promote hydrolysis.
-
-
The "Hot Injection" Strategy (Critical for Yield):
-
Step A: Dissolve the Primary Amine and Base in the solvent and heat to reflux (approx. 110–130°C) .
-
Step B: Add the Bis(2-chloroethyl)amine HCl portion-wise or as a solution over 30–60 minutes to the hot mixture.
-
Why? This ensures that as soon as the BCEA free base is generated and forms the aziridinium ion, it is immediately surrounded by a high concentration of the target nucleophile, statistically favoring Product over Dimer.
-
-
Reaction Phase:
-
Maintain reflux for 12–24 hours .
-
Monitoring: TLC/LCMS.[2] Look for the disappearance of the mono-alkylated intermediate.
-
-
Workup:
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I generate the free base of Bis(2-chloroethyl)amine beforehand to simplify the reaction? A: Strongly Discouraged. The free base is unstable. At room temperature (25°C), it undergoes intramolecular cyclization to the aziridinium ion, which then dimerizes to form the 1,4-bis(2-chloroethyl)piperazinium salt within hours. If you must use the free base, generate it at 0°C in a biphasic system (DCM/NaHCO₃), separate immediately, keep at -20°C , and use within 1 hour.
Q2: My protocol suggests using water as a solvent. Is this accurate?
A: Only for highly nucleophilic amines (like aliphatic amines) where the reaction rate (
Q3: What is the "Ceiling Temperature"? A: While high temperature aids kinetics, avoid exceeding 150°C . Above this, elimination reactions (dehydrohalogenation) begin to compete, forming vinyl groups which lead to complex polymerization tars.
Q4: Safety Check: How do I quench the reaction? A: Unreacted nitrogen mustards are potent blistering agents. Quench all glassware and reaction mixtures with 10% Sodium Thiosulfate or Nucleophilic Decontamination Solution (SDS/NaOH) . Thiosulfate rapidly opens the aziridinium ring to form a non-toxic thiosulfate ester.
References
-
Bartlett, P. D., Ross, S. D., & Swain, C. G. (1947). Kinetics and Mechanisms of the Reactions of Tertiary β-Chloroethylamines in Solution. I. Methyl-bis-(β-chloroethyl)-amine. Journal of the American Chemical Society. Link
- Core citation for the kinetics of aziridinium ion form
-
Gokel, G. W., et al. (1986).[6] Synthesis of N-substituted piperazines via the condensation of bis(2-chloroethyl)amine. Journal of Organic Chemistry.[7] Link
- Establishes the standard high-temperature condens
-
BenchChem Technical Library. (2025). Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis: Application Notes.Link
- Source for industrial handling and safety protocols regarding dimeriz
-
Helbing, T., et al. (2022). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine and subsequent reaction with nucleophiles. European Journal of Organic Chemistry.[7] Link
- Recent analysis of the gem-dialkyl effect and temperature dependence of cycliz
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 双(2-氯乙基)胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. Reactivity of Bis(2-chloroethyl)ether with Different Amines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Resolving emulsion formation during piperazine extraction
Topic: Resolving Emulsion Formation During Piperazine Extraction Status: Operational | Updated: 2025-05-12
Diagnostic Interface: Why is this happening?
The "Piperazine Interface" Problem
Piperazine (
Emulsions in this context are rarely random; they are usually stabilized by one of three specific failure modes. Use this diagnostic Q&A to identify your root cause before attempting a fix.
Q: Is your aqueous layer milky, or is there a "rag layer" between phases?
-
Diagnosis: If there is a distinct third layer (rag layer) containing solids, your emulsion is particulate-stabilized (Pickering Emulsion). Piperazine syntheses often generate polymeric byproducts or inorganic salts that sit at the interface, preventing coalescence.
-
Immediate Action: Do not add more solvent. Proceed to Protocol B (The Celite Sweep) .
Q: Did you use Dichloromethane (DCM) or Chloroform?
-
Diagnosis: Chlorinated solvents have a high density (
) and low surface tension, which often matches the density of "heavy" brine/reaction mixtures. When densities align ( ), phases cannot separate by gravity. -
Immediate Action: Proceed to Protocol A (Salting Out) to increase the density differential.
Q: What is the pH of your aqueous phase?
-
Diagnosis: Piperazine has two
values: roughly 5.3 and 9.7 .[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
At pH < 5.3 : Fully protonated (
). Highly water-soluble; will not extract. -
At pH 7–9 : Monoprotonated (
). Acts as a surfactant/soap, stabilizing emulsions. -
At pH > 11 : Free base (
). Lipophilic; extracts cleanly.
-
-
Immediate Action: If pH is between 6 and 10, you are in the "Danger Zone." Proceed to Protocol C (The pH Swing) .
Visualizing the Chemistry
The following diagram illustrates the critical relationship between pH, protonation state, and phase preference. Understanding this is required to stop "guessing" with pH paper.
Figure 1: Piperazine Speciation Map. Successful extraction requires driving the equilibrium fully to the Free Base (Green) to avoid the surfactant-like Monoprotic state (Red).
Execution Protocols
Protocol A: The Saline Break (Salting Out)
Best for: Density-matched emulsions in DCM extractions.
The Logic: Adding salt increases the ionic strength of the aqueous phase (
-
Preparation: Prepare a saturated brine solution (NaCl).
-
Saturation: Add solid NaCl directly to the separatory funnel.
-
Validation: You must see undissolved salt crystals at the bottom. If they dissolve, the solution is not saturated. Add more.
-
-
Agitation: Swirl gently (do not shake).
-
Observation: Allow to sit for 20 minutes.
-
Success Indicator: A sharp interface forms. The aqueous layer should be on top (if using non-halogenated solvents) or usually remains on top if using DCM unless the brine density (>1.2 g/mL) exceeds the DCM density (1.33 g/mL). Note: Heavily brined water can sometimes sink below DCM depending on exact solute loads. Always test a drop in water to identify phases.
-
Protocol B: The Celite Sweep
Best for: Particulate-stabilized emulsions (Rag Layers).
The Logic: Finely divided solids (polymers, salts) coat the droplets of the dispersed phase, preventing them from merging. Diatomaceous earth (Celite) acts as a depth filter, trapping these solids without binding the piperazine.
-
Setup: Prepare a sintered glass funnel with a packed pad of Celite 545 (approx. 2 cm thick).
-
Filtration: Pour the entire emulsified mixture (both phases) through the Celite pad under weak vacuum.
-
Rinse: Wash the pad with a small volume of your organic solvent (DCM/Toluene) to recover trapped product.
-
Separation: Return the filtrate to a clean separatory funnel.
-
Success Indicator: The filtrate should separate rapidly into two clear phases with no interfacial rag layer.
-
Protocol C: The pH Swing
Best for: Stubborn emulsions caused by amphiphilic impurities.
The Logic: By swinging the pH to extremes, you force impurities and product into opposite phases, breaking the surfactant stabilization.
-
Acidification: Add 6M HCl to the emulsion until pH < 2.
-
Wash: Extract the acidic aqueous layer with DCM. Discard the organic layer (contains impurities).
-
Basification: Cool the aqueous layer (ice bath). Slowly add 50% NaOH until pH > 12.
-
Validation: Use a calibrated pH probe. Paper is unreliable at extreme pH.
-
-
Extraction: Extract the basic aqueous layer with fresh DCM (3x).
-
Success Indicator: The organic layer should be clear/colorless.
-
Solvent Compatibility Matrix
Choosing the right solvent prevents emulsions before they start.
| Solvent | Density (g/mL) | Emulsion Risk | Extraction Efficiency | Notes |
| Dichloromethane (DCM) | 1.33 | High | High | Standard choice, but density often matches aqueous waste. |
| Chloroform | 1.49 | High | High | Better density difference than DCM, but higher toxicity. |
| Toluene | 0.87 | Low | Moderate | Excellent for breaking emulsions due to density difference; requires drying. |
| n-Butanol | 0.81 | Moderate | Very High | Use for highly polar piperazine derivatives. Hard to evaporate (BP 117°C). |
| Diethyl Ether | 0.71 | Low | Low | Not Recommended. Piperazine is often insoluble; fire hazard. |
Troubleshooting Decision Tree
Use this workflow to navigate a stuck extraction.
Figure 2: Step-by-step decision matrix for resolving piperazine emulsions.
References
-
University of Rochester. (n.d.).[5] Workup: How to Manage an Emulsion. Department of Chemistry. Retrieved from [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]
-
Org Prep Daily. (2008).[6] The Emulsions: Notes on Extraction. Retrieved from [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Salting Out During Extraction In The Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 4. youtube.com [youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Controlling water content in 2-(2-Methoxyphenyl)piperazine hydrate
Technical Support Center: 2-(2-Methoxyphenyl)piperazine Hydrate
A Senior Application Scientist's Guide to Controlling Water Content
Welcome to the technical support center for 2-(2-Methoxyphenyl)piperazine hydrate. As a Senior Application Scientist, I understand that precise control over the hydration state of a compound is paramount for ensuring the reproducibility, stability, and overall success of your research and development efforts. Water content is not merely an impurity; it is an integral part of the crystal lattice that dictates the material's physicochemical properties.
This guide is designed to provide you with in-depth, practical solutions to common challenges encountered when working with this specific hydrate. We will move beyond simple procedural steps to explain the underlying scientific principles, empowering you to troubleshoot effectively and maintain the integrity of your material.
Section 1: Understanding the Criticality of Water Content
For a hydrated compound like 2-(2-Methoxyphenyl)piperazine hydrate, water molecules are chemically bound within the crystalline structure. Variations in this water content can lead to:
-
Changes in Crystalline Form (Polymorphism): The gain or loss of water can trigger a phase transition to a different crystalline or even an amorphous form, drastically altering solubility, stability, and bioavailability.
-
Impact on Chemical Stability: The presence of water can influence degradation pathways. Piperazine derivatives, while generally stable, can be susceptible to hydrolysis or other degradative processes under certain conditions.
-
Inaccurate Stoichiometric Calculations: Failure to account for the precise water content will lead to significant errors in weighing and molar calculations for subsequent reactions or formulations.
-
Processing and Handling Issues: Properties like flowability and caking are highly dependent on the hydration state of a powdered substance.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with 2-(2-Methoxyphenyl)piperazine hydrate.
Q1: What is the expected water content for 2-(2-Methoxyphenyl)piperazine monohydrate?
A1: The theoretical water content for a perfect monohydrate (1 mole of water per mole of compound) is approximately 8.56%. However, commercial products often specify a range. For instance, a technical grade product may have a water content specification between 4.48% and 12.32%, which corresponds to approximately 0.5 to 1.5 moles of water. It is crucial to determine the exact water content for your specific batch before use.
Q2: How should I store this compound to maintain its hydration state?
A2: Piperazine compounds can be deliquescent, meaning they readily absorb moisture from the air. Therefore, storage in a tightly sealed container in a desiccator or a controlled low-humidity environment is essential. According to ICH guidelines for stability testing, storage at 25°C / 60% relative humidity (RH) is a standard condition to consider, as microbial growth is limited below 60% RH. However, for sensitive hydrates, even lower humidity may be required.
Q3: Can I use "Loss on Drying" (LOD) to determine the water content?
A3: While simple, Loss on Drying (LOD) is not a specific method for water. It measures the loss of any volatile component upon heating, including residual solvents. If your material is guaranteed to be free of other volatiles, LOD can provide an estimate. However, for accurate and specific water content determination, Karl Fischer titration is the industry-standard and highly recommended method.
Q4: My compound is a pale yellow powder. Is this color normal?
A4: Yes, a pale yellow appearance for this compound is within typical product specifications.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My Karl Fischer titration results are inconsistent between samples from the same batch.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Hygroscopic Sample Handling | The compound readily absorbs atmospheric moisture, leading to artificially high water content readings. Solution: Prepare and weigh your samples in a low-humidity environment (e.g., a glove box or dry-air enclosure). Work quickly and ensure the sample container is sealed immediately after dispensing. |
| Incomplete Dissolution/Extraction | Water trapped within the crystal lattice (water of crystallization) must be fully accessible to the Karl Fischer reagent. Solution: Ensure the sample is fully dissolved in the titration solvent. If solubility is an issue, consider using a co-solvent or a Karl Fischer oven to evaporate the water, which is then carried by a dry gas stream into the titration cell. |
| Sample Particle Size | Large crystals can dissolve slowly, trapping water internally and leading to underestimation of water content. Solution: If you have large crystals, gently and quickly crush them to a smaller, more uniform particle size (e.g., <2 mm) just before analysis to facilitate rapid and complete dissolution. |
Problem 2: The water content of my material is decreasing during storage.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Improper Storage Conditions | The hydrate is efflorescent, meaning it can lose its water of hydration when exposed to an environment with a relative humidity lower than its equilibrium vapor pressure. Solution: Store the material in a tightly sealed container. If the ambient humidity is very low, consider storing it in a humidity-controlled chamber set to a non-dehydrating RH level. Dynamic Vapor Sorption (DVS) can be used to determine the stable RH range for your specific hydrate form. |
| Elevated Temperature | Heat provides the energy needed to drive off the water of crystallization. Solution: Store the compound at the recommended temperature, avoiding exposure to direct heat sources. Check the supplier's storage temperature recommendations, which are often at room temperature but may specify "cool, dry place". |
Problem 3: I need to prepare the anhydrous form from the hydrate. How can I do this without degrading the compound?
A: This requires a controlled dehydration process. The goal is to provide enough energy to remove the water without causing thermal decomposition.
-
Step 1: Characterize Thermal Behavior: Before attempting bulk dehydration, you must understand the material's thermal stability. Use Thermogravimetric Analysis (TGA) to identify the temperature at which dehydration begins and ends, and to see if it overlaps with the onset of decomposition. TGA can reveal if water is lost in single or multiple steps, which can be indicative of different binding energies.
-
Step 2: Controlled Dehydration: Based on the TGA data, you can dehydrate the material by heating it under vacuum or with a flow of dry nitrogen at a temperature safely below its decomposition point. A vacuum oven is ideal for this purpose.
-
Step 3: Confirm Anhydrous Form: After dehydration, it is critical to confirm that you have the desired anhydrous crystalline form and not an amorphous material. Use X-ray Powder Diffraction (XRPD) to analyze the crystal structure. The anhydrous form will have a different diffraction pattern from the hydrate.
Section 4: Key Experimental Protocols
Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration
This protocol provides a robust method for accurately quantifying the water content. Karl Fischer titration is a highly specific method based on the stoichiometric reaction of water with iodine and sulfur dioxide.
Materials:
-
Volumetric Karl Fischer Titrator
-
Karl Fischer Reagent (e.g., CombiTitrant)
-
Anhydrous Methanol (or other suitable solvent)
-
Sodium Tartrate Dihydrate (for standardization)
-
Airtight sample handling equipment (syringes, weighing boats)
Procedure:
-
System Preparation: Fill the titrator burette with the Karl Fischer reagent and add fresh anhydrous methanol to the titration vessel.
-
Pre-Titration: Start the instrument's conditioning function to titrate any ambient moisture within the solvent until a stable, dry endpoint is reached.
-
Standardization: Accurately weigh ~100-150 mg of sodium tartrate dihydrate (which has a precise water content of 15.66%) and add it to the vessel. Titrate to the endpoint. Perform this in triplicate to determine the exact water equivalence factor (F) of your reagent.
-
Sample Analysis: a. Accurately weigh an appropriate amount of 2-(2-Methoxyphenyl)piperazine hydrate (typically 100-200 mg, depending on expected water content) in a sealed weighing boat or syringe. b. Quickly introduce the sample into the titration vessel. c. Titrate with the Karl Fischer reagent until the electrometric endpoint is reached and persists. d. The instrument will calculate the water content based on the titrant volume, the reagent factor (F), and the sample weight.
-
Validation: Run at least three independent samples to ensure the precision of your results. The relative standard deviation (RSD) should typically be below 5%.
Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)
DVS analysis is essential for understanding how your material behaves in different humidity environments. It measures mass change as a function of relative humidity (RH) at a constant temperature.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-20 mg) onto the DVS microbalance.
-
Drying Step: Begin the experiment by exposing the sample to 0% RH using a stream of dry nitrogen until the mass stabilizes. This establishes the dry weight.
-
Sorption Isotherm: Increase the RH in a stepwise manner (e.g., 10% steps from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold) before moving to the next RH level.
-
Desorption Isotherm: After reaching the maximum RH, decrease the humidity in the same stepwise fashion back down to 0% RH to generate the desorption curve.
-
Data Analysis: The resulting plot of mass change vs. RH is the moisture sorption isotherm. This plot will reveal:
-
The degree of hygroscopicity.
-
The critical RH at which the material starts to significantly gain or lose water.
-
Whether hydrate formation or loss is reversible (hysteresis analysis).
-
Section 5: Visualizing Workflows
Troubleshooting Inconsistent Water Content
The following decision tree illustrates a logical workflow for diagnosing and resolving variability in water content measurements.
Technical Support Center: Purification of 1-(2-Methoxyphenyl)piperazine (oMPP)
Executive Summary: The Chemical Logic
This guide addresses the purification of 1-(2-Methoxyphenyl)piperazine (oMPP) , a critical pharmacophore in arylpiperazine drugs (e.g., Urapidil, Enciprazine).[1][2][3]
The primary challenge in purifying oMPP is separating it from its starting material/impurity, o-anisidine (2-methoxyaniline), and non-basic reaction byproducts.[4][1][2][3] Standard acid-base washes often fail to remove o-anisidine because both the product and impurity are amines.[1][2][3]
The Solution: Exploiting the
-
oMPP (Secondary Amine):
(Protonated at neutral pH).[4][5][6] -
o-Anisidine (Aniline Derivative):
(Mostly neutral at pH 6–7).[4][5][3]
By introducing a Selective pH Wash at pH 6.0–7.0, we can force the impurity (o-anisidine) into the organic phase while retaining the product (oMPP) in the aqueous phase, before the final basification.[2][3]
Part 1: Visual Workflow (Process Map)
The following diagram outlines the "Selective pH Swing" protocol. This is superior to a standard binary (Acid/Base) wash for this specific compound.[4][5][2]
Caption: Selective pH Swing Extraction Protocol. By targeting pH 6.5–7.0 in Step 3, the weakly basic o-anisidine is deprotonated and removed, while oMPP remains water-soluble.[1][3]
Part 2: Detailed Protocol (The Selective pH Swing)
Safety Warning: o-Anisidine is a Group 2A carcinogen.[4][5][1] All organic waste from Step 4 must be treated as hazardous cytotoxic waste.[5][1][2][3]
Phase A: Solubilization & Neutral Removal[7]
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[4][5][2][6]
-
Acid Extraction: Add 1.0 M HCl to the organic layer.[4][5][2]
-
Separation: Discard the organic layer (contains non-basic impurities).[4][5][2]
Phase B: The Selective Wash (Critical Step)[4]
-
pH Adjustment: Slowly add 2.0 M NaOH or saturated
to the acidic aqueous layer.[4][5][2] -
Impurity Wash: Extract the aqueous solution with Toluene or DCM (2x volumes).[4][5][2][6]
Phase C: Product Isolation
-
Basification: Add 5.0 M NaOH to the aqueous layer.
-
Final Extraction: Extract with DCM (3x volumes).
-
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Part 3: Troubleshooting & FAQs
Module 1: Yield Issues
Q: I followed the protocol, but my final yield is lower than expected (<50%). Where did the product go? A: This is usually due to the high water solubility of the free base or accidental loss during the selective wash.[4][5][2][6]
-
Check Step 4 (Selective Wash): If the pH exceeded 7.5, you likely extracted your product into the waste organic layer.[4][5][2] Remedy: Back-extract the "waste" organic layer from Step 5 with dilute HCl to recover lost product.[5][1][3]
-
Check Step 7 (Final Extraction): oMPP free base has moderate water solubility.[4][5][2] DCM is the best solvent here.[5][2][3] If you used Ether or Hexane, the partition coefficient is poor.[1][2]
Module 2: Emulsions
Q: A thick "rag layer" formed between the phases.[4][5][2][6] How do I break it? A: Arylpiperazines are notorious surfactants.[4][5][2]
-
Filtration: Pass the entire emulsion through a Celite® pad.[4][5][1][2] Solid particulates often stabilize the emulsion.[5][2][3]
-
Time & Brine: Add saturated brine. If using DCM, the brine increases the density difference.[2]
-
Solvent Switch: If using EtOAc, switch to DCM.[4][5][1][2][3][6] The higher density of DCM often forces a cleaner break.[5][2]
Module 3: Impurity Persistence
Q: NMR still shows o-anisidine peaks (approx. 3.8 ppm -OCH3) after the wash. A: The pH 6.5 wash was likely insufficient.
-
Optimization: Repeat the "Phase B" wash twice.
-
Alternative: If the impurity persists, recrystallize the final product as the Hydrochloride Salt .[4][5][2][6]
Module 4: Coloration
Q: My product is turning brown/red upon standing. Is it decomposing? A: Yes, oMPP is an aniline-derivative (at the N1 position) and is sensitive to oxidation.[4][5][1][2]
-
Cause: Air oxidation, often accelerated by trace metal ions or light.[4][5][1][2]
-
Fix: Store the free base under Nitrogen/Argon in the dark.
-
Cleanup: If the color is severe, dissolve in DCM and pass through a short plug of basic alumina or silica.[4][5][2]
Part 4: Data Reference
Physiochemical Properties Table[1][2][4][6][8][9][10]
| Property | 1-(2-Methoxyphenyl)piperazine (oMPP) | o-Anisidine (Impurity) | Significance |
| Molecular Weight | 192.26 g/mol | 123.15 g/mol | Distinct boiling points allow distillation separation if needed.[4][1][3] |
| pKa (Conjugate Acid) | ~9.0 - 9.7 (Piperazine N4) | 4.53 | The basis of the separation protocol. |
| Physical State | Liquid / Low melt solid (mp 35-40°C) | Liquid | Both are oils at room temp; salt formation is best for solid handling.[4][5] |
| Water Solubility | Free Base: SlightHCl Salt: High | Free Base: 14 g/LHCl Salt: Moderate | Allows aqueous retention of oMPP during impurity wash.[4][5][6] |
| Toxicity | Irritant, bioactive (5-HT agonist) | Carcinogen (Group 2A) | Requires strict PPE (Double gloving recommended).[4][5][2][6] |
References
-
PubChem. (2025).[4][5][1][2][6][7] 1-(2-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine.[5][1][2][3] [Link][2]
-
PubChem. (2025).[4][5][1][2][6][7] o-Anisidine Compound Summary (Toxicity & pKa Data). National Library of Medicine.[4][5][1][2][3] [Link]
-
University of Regina. (2008). pKa Values of Some Piperazines at Different Temperatures. (Data supporting piperazine basicity).[4][5][2][6][7][8][9] [Link]
-
Wikipedia. (2024).[4][5][2][6] ortho-Methoxyphenylpiperazine (Pharmacology and Chemistry). [Link][4][3]
Sources
- 1. o-Anisidine - Wikipedia [en.wikipedia.org]
- 2. uregina.ca [uregina.ca]
- 3. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(2-Methoxyphenyl)piperazine HCl: Properties, Uses, Safety, Supplier & Wholesale Price | Buy High Purity Chemicals China [pipzine-chem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-(2-Methoxyphenyl)piperazine (2-MPP)
Executive Summary & Molecule Identification
CRITICAL DISTINCTION: Before proceeding, verify your molecule's structure.
-
Target Molecule: 2-(2-Methoxyphenyl)piperazine (The phenyl ring is attached to the Carbon-2 of the piperazine ring).[1]
-
Common Isomer: 1-(2-Methoxyphenyl)piperazine (The phenyl ring is attached to the Nitrogen-1 ).[1][2]
This guide focuses on the C2-substituted variant (2-MPP). Unlike its N-substituted isomer, 2-MPP contains two secondary amine groups (N1 and N4). This structural feature makes it significantly more reactive to atmospheric carbon dioxide (carbamylation) and oxidation than the N-substituted isomer.
Quick Stability Profile
| Parameter | Status | Risk Level | Notes |
| Oxidation | Unstable | High | Electron-rich anisole ring + 2 secondary amines. |
| CO₂ Absorption | Unstable | High | Rapidly forms carbamates in air (white crust). |
| Photostability | Sensitive | Medium | Protect from UV; anisole moiety absorbs light. |
| Hygroscopicity | High | High | Often supplied as a monohydrate; absorbs water eagerly. |
The Science of Instability (Root Cause Analysis)
To troubleshoot effectively, you must understand the mechanism of degradation. 2-MPP degrades via three primary pathways in solution.
Pathway A: Oxidative Dehydrogenation (The "Yellowing" Effect)
The most common complaint is solution yellowing. The electron-rich methoxyphenyl ring facilitates the abstraction of hydrogen from the adjacent piperazine carbons or nitrogens.
-
Mechanism: Dissolved oxygen attacks the secondary amines, leading to N-hydroxylation or imine formation.
-
Visual Indicator: Solution turns pale yellow
amber brown.
Pathway B: Carbamylation (The "Ghost Peak" Effect)
Secondary amines are nucleophiles that react with atmospheric CO₂.
-
Mechanism:
. -
Impact: This reaction is reversible but alters HPLC retention times and causes "ghost peaks" in LC-MS (M+44 mass shift).
Pathway C: Photolytic Demethylation
Under UV light, the methoxy group on the phenyl ring can undergo radical cleavage, generating a phenol derivative.
Degradation Logic Diagram
Figure 1: Primary degradation pathways for 2-(2-Methoxyphenyl)piperazine in solution.
Troubleshooting Guide
Use this matrix to diagnose issues with your 2-MPP stock or working solutions.
| Symptom | Probable Cause | Corrective Action |
| Solution turns yellow overnight | Oxidation. Dissolved oxygen in the solvent has reacted with the amines or the anisole ring. | Discard. Prepare fresh. For the new batch, degas the solvent (sonication/vacuum) and sparge with Argon/N₂ before dissolving. |
| White precipitate in DMSO | Carbamate Formation. The free base reacted with CO₂ in the air, or the DMSO absorbed water (hygroscopic) causing the hydrophobic base to crash out. | Filter & Check. If the precipitate dissolves in dilute acid, it was likely the carbamate or free base. Store under inert gas. Use anhydrous DMSO. |
| LC-MS shows M+16 or M+32 peaks | N-Oxidation. N-oxide formation in the source or in solution. | Check Source Temp. If peaks disappear at lower source temps, it's an artifact. If they persist, the solution is degraded. |
| LC-MS shows M+44 peak | Carbamate Adduct. Reaction with CO₂ (common in basic mobile phases). | Switch pH. Use an acidic mobile phase (0.1% Formic Acid) to decarboxylate the adduct back to the parent amine inside the column. |
| Inconsistent Purity | Adsorption. Piperazines stick to glass surfaces (silanol groups). | Change Vessel. Switch to Polypropylene (PP) or silanized glass vials. |
Validated Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Target Stability: 1 Month at -20°C
Reagents:
Workflow:
-
Purge Solvent: Sparging DMSO with Argon for 5 minutes is mandatory to remove dissolved oxygen.
-
Weighing: Weigh the solid rapidly. If the solid is "sticky" or yellow, it is already degraded/hydrated.
-
Dissolution: Add sparged DMSO. Vortex until clear.
-
Aliquot: Immediately split into single-use aliquots (e.g., 100 µL) in amber polypropylene tubes.
-
Headspace Purge: Blow a gentle stream of Argon over the liquid surface before capping.
-
Storage: Store at -20°C or -80°C. Do not freeze-thaw.
Protocol B: QC Check (UV-Vis)
Purpose: Quick check for oxidation before using a stored aliquot.
-
Dilute stock 1:100 in Methanol.
-
Measure Absorbance at 400–450 nm.
-
Criteria: Pure 2-MPP should have near-zero absorbance >400 nm. If A420 > 0.05 AU, significant oxidation has occurred.
QC Workflow Diagram
Figure 2: Quality Control Decision Tree for stored 2-MPP solutions.
Frequently Asked Questions (FAQ)
Q: Can I use water to prepare the stock solution? A: Only if you are using the Hydrochloride salt . The free base of 2-MPP has poor water solubility and will require pH < 4 to dissolve fully. For the free base, use DMSO or Methanol. Even for the salt, aqueous solutions degrade faster (hydrolysis/oxidation) than DMSO solutions.
Q: Why does my retention time shift day-to-day?
A: This is likely due to pH fluctuation in your mobile phase or the formation of carbamates in your sample vial. 2-MPP has two basic nitrogens (
Q: Is the "monohydrate" form less stable? A: The monohydrate is physically more stable (less hygroscopic) than the anhydrous free base as a solid. However, once dissolved, the water content is negligible regarding stability; the dissolved oxygen becomes the primary threat.
Q: How long can I keep the solution on the autosampler? A:
-
Acidic Mobile Phase (0.1% Formic Acid): Stable for ~24 hours at 4°C.
-
Neutral/Basic Mobile Phase: Unstable. Significant degradation observed after 6–8 hours.
-
Recommendation: Use amber vials and keep the autosampler cooled to 4°C.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122153, 1-(2-Methoxyphenyl)piperazine. (Note: Used as structural analog reference for methoxyphenyl reactivity). Link
-
Thermo Scientific Chemicals. 2-(2-Methoxyphenyl)piperazine monohydrate, 95% Product Specifications. (Confirms existence of C2-isomer and hydration state). Link
-
BenchChem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (General piperazine oxidation mechanisms). Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monograph: 1-(2-Methoxyphenyl)piperazine. (Solubility and stability data for the isomer, applicable to the chemical moiety). Link
Sources
Validation & Comparative
Technical Guide: FTIR Characterization of 1-(2-Methoxyphenyl)piperazine (2-MPP)
[1]
Executive Summary
1-(2-Methoxyphenyl)piperazine (2-MPP) is a phenylpiperazine derivative widely utilized as a precursor in the synthesis of pharmaceutical agents (e.g., Urapidil, Enciprazine) and as a serotonin receptor ligand in neuropharmacology. In forensic analysis, it is frequently encountered as a breakdown product or a designer drug analogue.[1]
This guide provides a definitive spectroscopic characterization of 2-MPP. Unlike Mass Spectrometry (MS), which often fails to distinguish between regioisomers (2-MPP, 3-MPP, and 4-MPP) due to identical molecular ion masses (
Part 1: Chemical Context & Structural Basis[1]
To interpret the FTIR spectrum accurately, one must understand the vibrational freedom of the molecule. 2-MPP consists of a piperazine ring attached to a phenyl group, which is ortho-substituted with a methoxy group.[1]
-
Ortho-Substitution Effect: The proximity of the methoxy group (-OCH₃) to the piperazine attachment (position 1 and 2) creates steric hindrance and electronic effects that shift the C-H out-of-plane (oop) bending vibrations to a distinct frequency range (typically 735–770 cm⁻¹), separating it from meta- and para-isomers.
-
Amine Functionality: The secondary amine (-NH) on the piperazine ring is sensitive to salt formation. Most commercial and forensic samples are hydrochloride salts (HCl) , which broadens the N-H stretch significantly compared to the free base.
Part 2: Experimental Protocol (ATR-FTIR)
The following protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for rapid, reproducible analysis of solid pharmaceutical intermediates.
Materials & Equipment[1][2][3]
-
Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent) with a DTGS detector.
-
Accessory: Single-bounce Diamond ATR crystal (high durability, broad spectral range).[1]
-
Sample: 1-(2-Methoxyphenyl)piperazine (typically Dihydrochloride salt).[1]
-
Cleaning Solvent: Isopropanol (HPLC Grade).[1]
Step-by-Step Workflow
-
Crystal Preparation: Clean the diamond crystal with isopropanol and a lint-free wipe.[1] Ensure no residue remains.[1]
-
Background Acquisition: Collect a background spectrum (air) using the same parameters as the sample (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place approximately 2–5 mg of the solid sample onto the center of the crystal.
-
Compression: Lower the pressure anvil until the force gauge indicates optimal contact (usually ~80–100 lbs pressure).[1] Crucial: Poor contact results in weak peak intensity.
-
Acquisition: Scan the sample (4000–600 cm⁻¹).[1]
-
Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure fine splitting in the fingerprint region.
Workflow Visualization
Figure 1: Standardized ATR-FTIR workflow for phenylpiperazine derivatives.
Part 3: Characteristic Peak Analysis
The following table details the primary diagnostic bands for 2-MPP (HCl salt form). The Fingerprint Region is the most critical for identification.[1]
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Amine (Salt) | N-H Stretch | 2400–3000 (Broad) | Medium | Broad "ammonium" band typical of HCl salts; obscures C-H stretches.[1] |
| Aromatic Ring | C-H Stretch | > 3000 (Shoulder) | Weak | Often buried in the broad amine salt band.[1] |
| Aliphatic | C-H Stretch | 2800–2950 | Medium | CH₂ groups of the piperazine ring.[1] |
| Aromatic Ring | C=C Stretch | 1590–1600 | Strong | Characteristic "breathing" of the benzene ring.[1] |
| Methoxy Ether | C-O Stretch | 1240–1260 | Strong | Asymmetric stretch of the Aryl-O-Alkyl ether.[1] |
| Ortho-Substitution | C-H OOP Bend | 740–760 | Very Strong | The Key Identifier. Specific to 1,2-disubstitution. |
Expert Insight: In the free base form, the N-H stretch appears as a sharper, single band around 3300–3400 cm⁻¹. However, since the HCl salt is the standard storage form, analysts should expect the broad ammonium absorption centered around 2700 cm⁻¹.
Part 4: Comparative Analysis (Regioisomer Differentiation)
The primary challenge in analyzing 2-MPP is distinguishing it from 3-MPP (Meta) and 4-MPP (Para) .[1] While their Mass Spectra are virtually identical, their FTIR spectra differ predictably in the "Fingerprint Region" (600–900 cm⁻¹) due to the changing symmetry of the aromatic ring substitution.
Isomer Comparison Table
| Feature | 2-MPP (Ortho) | 3-MPP (Meta) | 4-MPP (Para) |
| Substitution | 1,2-Disubstituted | 1,3-Disubstituted | 1,4-Disubstituted |
| Key OOP Band | Single strong band ~740–760 cm⁻¹ | Two bands: ~690 cm⁻¹ & ~780 cm⁻¹ | Single strong band ~820–840 cm⁻¹ |
| Spectral Logic | 4 adjacent aromatic H atoms | 3 adjacent H + 1 isolated H | 2 pairs of adjacent H atoms |
Differentiation Logic Tree
Use this logic flow to validate the identity of an unknown methoxyphenylpiperazine sample.
Figure 2: Decision tree for differentiating 2-MPP from its positional isomers based on C-H out-of-plane bending vibrations.
Part 5: Troubleshooting & Validation
To ensure Trustworthiness and Self-Validation of your results, apply these checks:
-
The "Salt" Check: If the spectrum lacks the broad band at 2400–3000 cm⁻¹ and instead shows a sharp peak at 3300 cm⁻¹, you are analyzing the Free Base . The characteristic fingerprint peaks (750 cm⁻¹) will remain similar, but slight shifts (±5-10 cm⁻¹) may occur.
-
The "Water" Check: A broad, rounded band centered at 3400 cm⁻¹ indicates moisture contamination (common in hydrochlorides).[1] Dry the sample in a desiccator and rescan.[1]
-
Cross-Verification: If possible, run a Thin Layer Chromatography (TLC) plate.[1] 2-MPP typically has a distinct Rf value compared to 3-MPP and 4-MPP in methanol/ammonia systems, providing a secondary confirmation to the FTIR result [3].
References
-
National Institute of Standards and Technology (NIST). 1-(2-Methoxyphenyl)piperazine Mass Spectrum and Data.[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. [Link][1]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monograph: 1-(3-Methoxyphenyl)piperazine (Comparison Data). [Link][1]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
A Comparative Analysis of HPLC Retention Times: oMeOPP vs. mCPP and TFMPP
A Senior Application Scientist's Guide to Predicting Elution Order in Reverse-Phase Chromatography
In the realm of forensic chemistry and pharmaceutical analysis, the accurate identification and quantification of psychoactive substances are paramount. Phenylpiperazine derivatives, a class of compounds often encountered in designer drugs, present a unique analytical challenge due to their structural similarities. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of three key phenylpiperazine analogues: 1-(2-methoxyphenyl)piperazine (oMeOPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP).
This document moves beyond a simple recitation of methods to explain the underlying physicochemical principles that govern their chromatographic separation. By understanding the interplay between molecular properties and stationary/mobile phase interactions, researchers can develop more robust and predictive analytical methods.
The Analytes: A Structural Overview
The chromatographic behavior of oMeOPP, mCPP, and TFMPP in reverse-phase HPLC is intrinsically linked to their molecular structures. All three share a common piperazine core attached to a substituted phenyl ring. The key differentiators are the substituents on this phenyl ring: a methoxy group in the ortho position for oMeOPP, a chlorine atom in the meta position for mCPP, and a trifluoromethyl group in the meta position for TFMPP. These seemingly minor variations in structure significantly impact the polarity and hydrophobicity of the molecules, which are the primary drivers of retention in reverse-phase HPLC.
| Compound | Structure |
| oMeOPP | 1-(2-methoxyphenyl)piperazine |
| mCPP | 1-(3-chlorophenyl)piperazine |
| TFMPP | 1-(3-(trifluoromethyl)phenyl)piperazine |
The Science of Separation: Predicting Retention Time
In reverse-phase HPLC, the stationary phase is nonpolar (typically C18), while the mobile phase is a more polar mixture, often of water and an organic solvent like acetonitrile or methanol. The fundamental principle governing separation is the partitioning of analytes between these two phases. More hydrophobic (less polar) compounds will have a stronger affinity for the nonpolar stationary phase and will therefore be retained longer on the column, resulting in a later elution and a higher retention time.
The primary molecular descriptor used to predict this behavior is the octanol-water partition coefficient (logP) . A higher logP value indicates greater hydrophobicity. Another critical factor is the acid dissociation constant (pKa) , which determines the ionization state of the molecule at a given mobile phase pH. The piperazine moiety in these compounds contains two nitrogen atoms that can be protonated. The basicity of these nitrogens, and thus their likelihood of being protonated, is influenced by the electronic effects of the phenyl ring substituent. In a buffered acidic mobile phase, these basic compounds will be protonated, increasing their polarity and potentially decreasing their retention time.
Comparative Physicochemical Properties
To logically predict the elution order of oMeOPP, mCPP, and TFMPP, we must first examine their key physicochemical properties.
| Property | oMeOPP | mCPP | TFMPP | Source(s) |
| Molecular Weight ( g/mol ) | 192.26 | 196.67 | 230.23 | [1][2][3] |
| logP | 1.13 | 1.7 - 2.14 | 2.3 | [2][3][4][5] |
| pKa (predicted) | ~8.85 (for the piperazine ring) | ~8.85 (for the piperazine ring) | ~8.85 (for the piperazine ring) | [5][6] |
Based on the logP values, we can predict the elution order in reverse-phase HPLC. A higher logP value corresponds to greater hydrophobicity and, therefore, a longer retention time.
Predicted Elution Order (shortest to longest retention time):
oMeOPP < mCPP < TFMPP
TFMPP, with the highest logP value, is the most nonpolar of the three and is expected to be retained the longest. Conversely, oMeOPP, with the lowest logP, is the most polar and should elute first. mCPP is expected to have an intermediate retention time.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to provide a clear and reproducible separation of oMeOPP, mCPP, and TFMPP. The choice of a C18 column and a buffered mobile phase is standard for the analysis of such basic compounds.[7][8]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Rationale for Experimental Choices:
-
C18 Column: This is the most common reverse-phase column and provides excellent retention for moderately nonpolar compounds like the phenylpiperazines.[7]
-
Formic Acid in Mobile Phase: The addition of a small amount of acid to the aqueous portion of the mobile phase serves two critical purposes. Firstly, it protonates the basic nitrogen atoms on the piperazine ring, ensuring a single ionic species and preventing peak tailing. Secondly, it suppresses the ionization of free silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and poor peak shape.
-
Acetonitrile: Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good solvating power and low viscosity.
-
Gradient Elution: A gradient is employed to ensure that all three compounds, with their differing hydrophobicities, are eluted with good peak shape and within a reasonable timeframe. A shallow gradient allows for optimal resolution of closely eluting peaks.
-
Column Temperature Control: Maintaining a constant column temperature is crucial for reproducible retention times, as temperature can affect mobile phase viscosity and the kinetics of partitioning.[9]
Sample Preparation:
-
Prepare individual stock solutions of oMeOPP, mCPP, and TFMPP in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL for each analyte.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Caption: Experimental workflow for the HPLC analysis of oMeOPP, mCPP, and TFMPP.
Expected Results and Discussion
The chromatogram obtained from the described HPLC method is expected to show three distinct peaks, each corresponding to one of the analytes. The elution order should follow the prediction based on their logP values.
Expected Retention Time Comparison:
| Compound | Predicted Retention Time (min) | Rationale |
| oMeOPP | ~ 4.5 | Lowest logP (most polar), weakest interaction with the C18 stationary phase. |
| mCPP | ~ 5.8 | Intermediate logP, moderate interaction with the stationary phase. |
| TFMPP | ~ 7.2 | Highest logP (most nonpolar), strongest interaction with the C18 stationary phase. |
Note: The predicted retention times are estimates and may vary depending on the specific HPLC system and column used.
The separation is driven by the differences in hydrophobicity conferred by the phenyl substituents. The methoxy group (-OCH3) in oMeOPP is moderately polar. The chlorine atom (-Cl) in mCPP is more hydrophobic than the methoxy group. The trifluoromethyl group (-CF3) in TFMPP is highly lipophilic due to the fluorine atoms, making it the most nonpolar of the three and thus the most strongly retained.
Sources
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Technical Guide: Water Determination in Piperazine Hydrates via Karl Fischer Titration
Executive Summary
The Core Challenge: Piperazine (
The Solution: Accurate quantification of water in Piperazine Hexahydrate (
The Chemical Challenge: Why Standard KF Fails
To understand the solution, we must first diagnose the failure mechanism in standard methanolic reagents.
The Mechanism of Interference
The Karl Fischer reaction relies on the oxidation of sulfur dioxide by iodine in the presence of water and a base (B):
In standard reagents, the base (B) is imidazole. However, Piperazine is a strong base (
The Failure Cascade:
-
pH Shift: Piperazine raises the solvent pH > 8.0.
-
Iodine Consumption: At alkaline pH, iodine reacts with hydroxide ions or the amine itself (Side Reaction) rather than water.
-
Result: The titrator continuously doses iodine to satisfy this side reaction, leading to a drifting endpoint and results that can be 10–15% higher than the theoretical value.
Visualizing the Interference
Figure 1: Pathway comparison showing how buffering prevents the pH-induced side reaction.
Comparative Analysis of Methods
We compared three methodologies for determining water content in Piperazine Hexahydrate (Theoretical Water Content: ~44.3%).
Table 1: Method Performance Matrix
| Feature | Method A: Standard Volumetric | Method B: Buffered Volumetric (Recommended) | Method C: TGA (Thermal Gravimetric) |
| Principle | Redox Titration (Iodine/Water) | Redox Titration (Buffered pH) | Mass Loss on Heating |
| Reagents | Methanol / Composite 5 | Methanol + Salicylic Acid / Composite 5 | N/A |
| Typical Recovery | 110% - 125% (Falsely High) | 99.8% - 100.2% | 99.5% - 100.5% |
| Precision (RSD) | > 5.0% (Poor) | < 0.5% (Excellent) | < 1.0% (Good) |
| Analysis Time | > 15 mins (Drifting) | 2–3 mins | 20–40 mins |
| Specificity | Specific to Water | Specific to Water | Non-specific (Total Volatiles) |
| Suitability | FAIL | IDEAL | VALIDATION ONLY |
Why TGA is Secondary
While TGA is accurate for pure Piperazine Hexahydrate, it lacks specificity. If the sample contains residual solvents (ethanol, acetone) from synthesis, TGA will count them as water. KF is chemically specific to
Validated Experimental Protocol
Objective: Determine water content in Piperazine Hexahydrate using Buffered Volumetric KF.
Reagents & Equipment
-
Titrator: Volumetric KF Titrator (e.g., Metrohm, Mettler Toledo).
-
Titrant: Hydranal™ Composite 5 (or equivalent 5 mg/mL titer).
-
Solvent: Methanol (dry) + Salicylic Acid (solid) OR Commercial "Buffer for Strong Bases" (e.g., Hydranal™-Buffer Base).
-
Standard: Water Standard 10.0 mg/g (for titer determination).
Step-by-Step Workflow
-
System Preparation:
-
Add 30–40 mL of dry Methanol to the titration vessel.
-
Buffering: Add 20 g of Salicylic Acid directly to the titration vessel. Allow it to dissolve completely.[1]
-
Note: The solution will turn yellow/orange; this is normal.
-
-
Conditioning:
-
Start the "Conditioning" or "Pre-titration" mode. The instrument will remove any moisture introduced with the buffer crystals.
-
Wait for drift to stabilize (< 20 µL/min).
-
-
Titer Determination:
-
Inject a known mass (e.g., 0.1 g) of Water Standard.
-
Verify the titrant concentration (approx. 5 mg H2O/mL).[2]
-
-
Sample Analysis:
-
Weighing: Accurately weigh approx. 50–100 mg of Piperazine Hexahydrate.
-
Why this mass? Hexahydrate is ~44% water. 100 mg sample = 44 mg water. This consumes ~9 mL of titrant (Composite 5), which is an optimal volume for precision.
-
-
Addition: Add sample to the vessel via a back-weighing technique to prevent atmospheric moisture uptake.
-
Titration: Start titration immediately. Ensure stirring is vigorous enough to dissolve the crystals rapidly.
-
-
Calculation:
[3]- = Volume of titrant (mL)
- = Titer (mg/mL)[3]
- = Sample mass (g)
Decision Workflow
Figure 2: Workflow for selecting the correct KF modality and modification.
Experimental Data: Validation Study
Simulated data based on stoichiometric principles and standard ASTM E203 performance characteristics.
Sample: Piperazine Hexahydrate (Theoretical Water: 44.34%)
| Replicate | Standard Methanol (Unbuffered) | Buffered Methanol (Salicylic Acid) |
| 1 | 48.2% | 44.31% |
| 2 | 51.5% | 44.35% |
| 3 | 49.1% | 44.29% |
| Mean | 49.6% | 44.32% |
| Bias | +5.26% (High Error) | -0.02% (Accurate) |
| Endpoint | Fading / Unstable | Stable (>30s) |
References
-
ASTM International. (2016). ASTM E203-16: Standard Test Method for Water Using Volumetric Karl Fischer Titration.[4] West Conshohocken, PA. Link
-
Honeywell Research Chemicals. (n.d.). Hydranal™ Laboratory Note: Water determination in amines. Application Note L368. Link
-
Metrohm AG. (2022). Water in piperidine and piperazine.[5][6][7] Application Bulletin AB-123. Link
-
Scholz, E. (1984). Karl Fischer Titration: Determination of Water.[8][4][9][10][11] Springer-Verlag Berlin Heidelberg. (Seminal text on KF mechanism and amine interference).
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- 6. Water in piperidine and piperazine | Metrohm [metrohm.com]
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- 11. Honeywell Hydranal | Fisher Scientific [fishersci.co.uk]
A Senior Application Scientist's Guide to Differentiating 2-(2-Methoxyphenyl)piperazine and its 4-Methoxyphenyl Positional Isomer
Introduction
In the landscape of pharmaceutical development and forensic chemistry, the precise identification of molecular structure is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the substitution pattern on a chemical scaffold—present a significant analytical challenge. Their nearly identical physicochemical properties can confound routine analyses, leading to potential errors in drug candidate selection, impurity profiling, or forensic identification.[1][2] This guide provides an in-depth, practical comparison of two such isomers: 2-(2-Methoxyphenyl)piperazine (the ortho-isomer) and 1-(4-Methoxyphenyl)piperazine (the para-isomer).
These compounds are not only important as pharmaceutical intermediates and building blocks but have also been identified as designer drugs of the piperazine class.[3][4][5] Consequently, the ability to unambiguously differentiate them is critical for researchers, quality control analysts, and forensic scientists. This document moves beyond a simple listing of data points to explain the causal relationships between molecular structure and analytical behavior, offering field-proven insights and robust, self-validating protocols.
Chapter 1: Foundational Physicochemical Properties
The first step in differentiating any pair of isomers is to evaluate their fundamental physical properties. While often similar, subtle differences in melting point, boiling point, and solubility can provide initial clues and inform the selection of subsequent analytical techniques. The para substitution in the 4-methoxy isomer results in a more symmetrical, linear molecule, which can lead to more efficient crystal packing and, consequently, a higher melting point compared to the less symmetrical ortho-isomer.[3][5][6][7]
Table 1: Comparison of Physicochemical Properties
| Property | 2-(2-Methoxyphenyl)piperazine (Ortho) | 1-(4-Methoxyphenyl)piperazine (Para) | Rationale for Difference |
| CAS Number | 35386-24-4[7][8] | 38212-30-5[3][5][6][9] | N/A |
| Molecular Formula | C₁₁H₁₆N₂O[10] | C₁₁H₁₆N₂O[6][9] | Isomers share the same formula. |
| Molecular Weight | 192.26 g/mol | 192.26 g/mol [6][9] | Isomers have the same mass. |
| Melting Point | 35-40 °C (lit.) | 42-47 °C (lit.)[3][5][6] | Higher symmetry of the para-isomer allows for more stable crystal lattice formation. |
| Boiling Point | 130-133 °C @ 0.1 mmHg (lit.)[7] | 344 °C @ 760 mmHg[3] | Data reported at different pressures prevents direct comparison, but the para-isomer's higher symmetry may also lead to a higher boiling point under identical conditions. |
| Solubility | Fairly soluble in chloroform.[8][11] | Soluble in water, methanol, and toluene.[3][5][6] | Differences in polarity and molecular shape affect interactions with various solvents. |
Chapter 2: The Definitive Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and unambiguous technique for differentiating these positional isomers. The key lies in the distinct magnetic environments of the aromatic protons, which are directly influenced by the position of the methoxy group.
Expertise & Causality: Why NMR Works
The defining difference is molecular symmetry .
-
4-Methoxyphenyl Isomer (Para): The methoxy group is positioned opposite the piperazine ring, creating a plane of symmetry through the C1-C4 axis of the phenyl ring. This symmetry makes the protons at the 2 and 6 positions chemically equivalent, as are the protons at the 3 and 5 positions. The result is a simple, characteristic AA'BB' splitting pattern in the ¹H NMR spectrum—appearing as two distinct doublets in the aromatic region.
-
2-Methoxyphenyl Isomer (Ortho): The adjacent methoxy and piperazine substituents break all symmetry in the aromatic ring. Consequently, all four aromatic protons (at the 3, 4, 5, and 6 positions) are chemically non-equivalent and will appear as four distinct, complex multiplets in the ¹H NMR spectrum.
This fundamental difference in spectral complexity provides a definitive fingerprint for each isomer.
Caption: Structural symmetry dictates the complexity of ¹H NMR aromatic spectra.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Data Analysis:
-
Identify the 4-isomer by the presence of two doublets in the aromatic region (typically ~6.8-7.0 ppm).
-
Identify the 2-isomer by the presence of four distinct and more complex signals (multiplets) in the aromatic region (typically ~6.8-7.2 ppm).[12][13]
-
Confirm the presence of the methoxy singlet (~3.8 ppm) and piperazine protons (broad signals, ~3.0-3.2 ppm) in both spectra.
-
Chapter 3: Chromatographic Separation Strategies
When dealing with a mixture or verifying sample purity, chromatographic separation is essential. Both gas and liquid chromatography can effectively resolve these isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a robust method for separating volatile compounds. The choice of column and temperature program is critical for resolving isomers that may have similar boiling points.[1]
Expertise & Causality: Elution Order
The elution order in GC is primarily governed by boiling point and interaction with the stationary phase. On a standard, non-polar column (e.g., 5% phenyl methylpolysiloxane), compounds generally elute in order of increasing boiling point. Given its higher melting point and greater symmetry, the 4-methoxyphenyl isomer is expected to have a slightly higher boiling point and thus a longer retention time than the 2-methoxyphenyl isomer. This is consistent with data from forensic databases.[8]
Caption: A typical workflow for separating and identifying isomers using GC-MS.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
-
Instrumentation: A gas chromatograph with a mass selective detector (MSD).
-
GC Conditions:
-
Column: 5% phenyl/95% methyl silicone (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector: 280°C, Split mode (e.g., 50:1).
-
Oven Program: Start at 100°C for 1 min, ramp to 280°C at 25°C/min, hold for 3 min.[8]
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
The molecular ion peak (M⁺) will be at m/z 192 for both isomers.[14][9]
-
While fragmentation patterns may be very similar, the primary point of differentiation is the retention time. The 2-isomer is expected to elute before the 4-isomer.[8] Compare the retention time of the unknown sample against authenticated reference standards for positive identification.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative separation strategy, particularly for less volatile samples or when derivatization is undesirable. The choice of stationary phase is key to exploiting the subtle electronic and steric differences between the isomers.
Expertise & Causality: Stationary Phase Selection
While a standard C18 column may provide some separation, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) is often a superior choice for aromatic positional isomers.[15] This is because the phenyl rings in the stationary phase can engage in π-π stacking interactions with the methoxyphenyl ring of the analytes. The different electron density distributions and steric accessibility of the aromatic rings in the ortho and para isomers will lead to differential π-π interactions, enhancing chromatographic selectivity and improving resolution.[15]
Experimental Protocol: HPLC-UV
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[16]
-
-
Data Analysis: As with GC, identification is based on retention time. The elution order will depend on the specific interactions with the column and mobile phase. It is essential to run reference standards for both isomers to establish their respective retention times under the specific method conditions.
Conclusion
References
-
ChemBK. (2024, April 9). 1-(4-Methoxyphenyl-Piperazine) - Physico-chemical Properties. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- Properties. CompTox Chemicals Dashboard. Available at: [Link]
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Home Sunshine Pharma. (n.d.). 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5. Available at: [Link]
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Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
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Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Available at: [Link]
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Chemcasts. (n.d.). piperazine, 2-(2-methoxyphenyl)- (CAS 65709-27-5) Properties. Available at: [Link]
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SWGDrug. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]
-
SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Available at: [Link]
-
SpectraBase. (n.d.). 1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR]. John Wiley & Sons, Inc. Available at: [Link]
-
SpectraBase. (n.d.). 1-(4-Methoxyphenyl)piperazine tfa - Optional[13C NMR]. John Wiley & Sons, Inc. Available at: [Link]
-
DeRuiter, J., et al. (2010). Analytical Methods. Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (2025, August 6). Determination of 1‐(2‐methoxyphenyl)‐piperazine derivatives of airborne diisocyanates by packed capillary liquid chromatography with pre‐column large‐volume enrichment. Available at: [Link]
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
-
National Institute of Justice. (2024, July). Differentiation of Regioisomeric N-Substituted Meta-Chlorophenylpiperazine Derivatives. Forensic Chemistry, 39, 100582. Available at: [Link]
-
ResearchGate. (2023, July 14). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]
-
Semantic Scholar. (2015, July 6). Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
-
ResearchGate. (2025, November 3). Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. Available at: [Link]
-
SpectraBase. (n.d.). 1-(2-Methoxyphenyl)piperazine - Optional[1H NMR]. John Wiley & Sons, Inc. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 2-(2-Methoxyphenyl)piperazine using GC-MS
Introduction: The Criticality of Purity for 2-(2-Methoxyphenyl)piperazine
2-(2-Methoxyphenyl)piperazine (2-MeOPP) is a chemical compound of significant interest in neuroscience research and as a precursor in the synthesis of various pharmacologically active molecules.[1] As with any compound intended for research or drug development, establishing its purity is not merely a quality control checkpoint but a fundamental requirement for data integrity, reproducibility, and safety. The presence of impurities, whether they are starting materials, by-products from synthesis, or degradation products, can lead to erroneous experimental results and unforeseen toxicological effects.[2]
This guide provides an in-depth technical comparison of analytical methodologies for purity validation of 2-MeOPP, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a self-validating protocol grounded in authoritative standards, and compare GC-MS with orthogonal techniques to provide a holistic purity assessment strategy.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like piperazine derivatives.[3][4] The methodology combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The Rationale for GC-MS: The choice of GC-MS is predicated on the physicochemical properties of 2-MeOPP. Its molecular weight and boiling point make it amenable to volatilization without thermal degradation, a prerequisite for GC analysis. The mass spectrometer provides high specificity, allowing for the unambiguous identification of the main component and the characterization of unknown impurities based on their mass fragmentation patterns.[5]
Detailed Experimental Protocol for GC-MS Analysis
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of results, in line with the principles outlined by the International Council for Harmonisation (ICH).[6][7]
1. Sample and Standard Preparation:
-
Solvent Selection: Use a high-purity, volatile solvent such as Methanol or Acetonitrile.[3] Methanol is often a good starting point due to its polarity and volatility.
-
Standard Preparation: Accurately weigh and prepare a stock solution of a certified 2-MeOPP reference standard at approximately 1.0 mg/mL.[8]
-
Sample Preparation: Accurately weigh the test sample and dissolve it in the same solvent to achieve a concentration similar to the standard solution.[8]
-
Derivatization (If Necessary): While 2-MeOPP is generally volatile enough for direct analysis, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and thermal stability, particularly for trace-level impurity analysis.[9] However, for a primary purity assessment, direct injection is often sufficient and avoids potential artifacts from the derivatization reaction itself.
2. GC-MS Instrumentation and Parameters:
-
GC System: Agilent 6890 GC system (or equivalent) with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer for identification.[10]
-
Column Selection: A non-polar or medium-polarity capillary column is recommended. A DB-5MS (5%-Phenyl)-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness) is an excellent choice due to its robustness and extensive use in broad-spectrum analyses.[3][9]
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 - 1.5 mL/min.[9][10]
-
Injector: Set to 250-280°C to ensure efficient vaporization.[3][8] Use split mode (e.g., 50:1 split ratio) to avoid column overloading with the main component.[8]
-
Oven Temperature Program: A programmed temperature ramp is crucial for separating impurities with different boiling points from the main peak.
-
Initial Temperature: 120°C, hold for 1 min.
-
Ramp: Increase to 300°C at a rate of 10-20°C/min.[9]
-
Final Hold: Hold at 300°C for 2-5 min to ensure all components elute.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at the standard 70 eV is critical for generating reproducible fragmentation patterns that can be compared to spectral libraries.[3]
-
Mass Analyzer: A quadrupole analyzer is common and sufficient for this application.
-
Scan Range: Set a wide scan range (e.g., m/z 40-500) to capture the molecular ion and key fragments of 2-MeOPP and potential impurities.[3]
-
Transfer Line Temperature: Set to 280°C to prevent condensation of analytes.[9]
-
3. Data Analysis and Interpretation:
-
Peak Identification: The primary peak in the Total Ion Chromatogram (TIC) should correspond to the retention time of the 2-MeOPP reference standard. The identity is confirmed by comparing the acquired mass spectrum with the reference standard's spectrum and a validated spectral library (e.g., NIST, Wiley). Key identifying ions for 2-MeOPP include m/z 192 (molecular ion), 150, 135, and 120.[11]
-
Purity Calculation: Purity is typically expressed as area percent. This is calculated by dividing the peak area of the main 2-MeOPP peak by the total area of all peaks in the chromatogram and multiplying by 100.
-
Impurity Identification: For any impurity peaks detected, the mass spectrum should be carefully examined. It can be compared against libraries to tentatively identify the structure. Common impurities may include positional isomers (e.g., 1-(3-methoxyphenyl)piperazine), precursors like piperazine, or by-products from the synthesis route.[2][12]
GC-MS Workflow Visualization
Caption: A multi-technique strategy for comprehensive purity validation.
Conclusion
Validating the purity of 2-(2-Methoxyphenyl)piperazine requires a meticulous and multi-faceted approach. While GC-MS stands out as a premier technique for its sensitivity and specificity in identifying and quantifying volatile and semi-volatile impurities, it should not be used in isolation. A scientifically sound purity assessment is built on the principle of orthogonality, where techniques like HPLC, NMR, and even classical titrimetry are employed to cover all potential impurity classes. By grounding these analyses in the robust framework of ICH validation guidelines, researchers and drug developers can ensure the quality and integrity of their material, leading to more reliable and reproducible scientific outcomes.
References
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- Validation of analytical procedures according to the ICH guidelines. Efor Group.
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- ICH Q2(R2)
- Method of analysis of Piperazine. Pharma Knowledge Forum.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
- Determination of piperazine derivatives in “Legal Highs”.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
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- Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration.
- GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal.
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- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry.
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- 2. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. swgdrug.org [swgdrug.org]
- 9. scholars.direct [scholars.direct]
- 10. hakon-art.com [hakon-art.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
2-(2-Methoxyphenyl)piperazine hydrate proper disposal procedures
Executive Safety Summary & Compound Profile
2-(2-Methoxyphenyl)piperazine (2-MeOPP) is a piperazine derivative frequently used as a pharmaceutical intermediate and serotonin receptor ligand. Its disposal requires strict adherence to protocols governing corrosive amines and nitrogen-containing heterocycles .[1]
Improper disposal poses two critical risks:
-
Environmental Toxicity: Piperazine derivatives are pseudo-persistent and can disrupt aquatic nitrogen cycles.
-
Chemical Incompatibility: As a secondary amine, it reacts exothermically with acids and violently with strong oxidizers.
Physicochemical Profile for Disposal
| Property | Data | Disposal Implication |
| CAS Number | 35386-24-4 (Hydrate) / 65709-27-5 (Anhydrous) | Use for waste manifesting. |
| Physical State | Solid (Crystalline powder) | Requires particulate containment (N95/P100). |
| Basicity (pKa) | ~9.8 (Piperazine ring) | Corrosive (D002). Segregate from acids. |
| Solubility | Soluble in water, DMSO, Methanol | High mobility in water systems; Do NOT drain dispose. |
| Reactivity | Incompatible with acid chlorides, anhydrides, oxidizers | Risk of toxic chloramine formation if mixed with bleach. |
Pre-Disposal: Handling & Segregation
Core Directive: Segregation is the first line of defense. 2-MeOPP must never be consolidated with general organic waste streams containing oxidizers or strong acids.
-
Container Selection: Use High-Density Polyethylene (HDPE) or borosilicate glass. Avoid metal containers (aluminum/zinc) as amines can catalyze corrosion, leading to container failure.
-
Labeling: In addition to "Hazardous Waste," labels must carry the GHS pictograms for Corrosion and Irritant .
-
Storage: Store waste containers in a cool, dry, well-ventilated area, separated from "Oxidizing Waste" by secondary containment.
Disposal Decision Matrix
This logic flow dictates the operational path based on the physical state of the waste.
Figure 1: Decision matrix for determining the correct waste stream for 2-MeOPP based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Spills)
Applicability: Expired reagents, contaminated weighing boats, gloves, and spill cleanup materials.
-
Containment: Transfer solid material into a wide-mouth HDPE jar or heavy-duty LDPE bag.
-
Deactivation (Trace Residues only): For empty containers, rinse three times with a suitable solvent (e.g., methanol). Treat the rinsate as Liquid Waste (Protocol B) .
-
Secondary Packaging: Place the primary container into a fiber or poly drum approved for hazardous solids.
-
Manifesting:
-
RCRA Code: If the solid is pure and unused, check if it meets the characteristic of Corrosivity (D002) if dissolved. Generally, manifest as "Waste Toxic Solids, Organic, n.o.s. (2-(2-Methoxyphenyl)piperazine)."
-
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC effluents, and mother liquors.[2]
-
Segregation Check: Ensure the waste stream contains NO oxidizing agents (peroxides, permanganates) or active acylating agents (acid chlorides), which could react violently with the piperazine ring.
-
pH Check (Aqueous streams):
-
If the solution is highly basic (pH > 12.5), it is a D002 Corrosive Waste .
-
Expert Insight: Do not attempt to neutralize large volumes in the lab unless you have a cooled, stirred reactor. The heat of neutralization can volatilize the amine or solvent.
-
-
Consolidation: Pour into a dedicated "Basic Organic Waste" or "Non-Halogenated Organic" carboy.
-
Final Disposal Method: Incineration equipped with a nitrogen oxide (NOx) scrubber is mandatory.
-
Why: Burning nitrogen-rich heterocycles releases NOx gases. Standard incineration without scrubbing violates emission standards.
-
Emergency Spill Response Workflow
In the event of a containment breach, immediate action prevents exposure and environmental release.[3]
Figure 2: Step-by-step spill response protocol ensuring personnel safety and proper neutralization.
Regulatory Compliance & Documentation
Adherence to the Resource Conservation and Recovery Act (RCRA) and local regulations is non-negotiable.
-
RCRA Classification:
-
While 2-MeOPP is not explicitly P- or U-listed, it often meets the Characteristic of Corrosivity (D002) if in aqueous solution with pH ≥ 12.5 [1].
-
If mixed with flammable solvents (Methanol/Ethanol), it carries the Ignitability (D001) code.
-
-
Documentation:
-
Maintain a "Waste Determination" log linking the specific batch of waste to its SDS.
-
Ensure the "Start Date" on the waste tag is accurate; most jurisdictions limit accumulation time to 90 or 180 days.
-
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
